molecular formula C11H17NOS2 B2721469 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol CAS No. 648427-27-4

1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

カタログ番号: B2721469
CAS番号: 648427-27-4
分子量: 243.38
InChIキー: IRUHWTMTUBNYIU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-Tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (CAS 648427-27-4) is an organic compound with the molecular formula C11H17NOS2 and a molecular weight of 243.38 g/mol . This reagent features a pyrrolidine group linked to a propan-2-ol chain that is further substituted with a thienylthio moiety, a structure that incorporates both nitrogen and sulfur heterocycles known for their significance in medicinal chemistry . The specific physicochemical properties of this compound are under investigation. Compounds containing the pyrrolidine heterocycle, like this one, are valuable scaffolds in drug discovery due to their ability to interact with various biological receptors and enzymes . Furthermore, the simultaneous presence of the thiophene group is of high interest to researchers, as this heterocycle is a common feature in molecules with diverse pharmacological activities. The integration of these structural motifs makes this chemical a promising intermediate for the synthesis of novel compounds with potential biological activity. Researchers may explore its application in developing new therapeutic agents or as a building block in organic synthesis projects. This product is supplied for laboratory and research applications only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

特性

IUPAC Name

1-pyrrolidin-1-yl-3-thiophen-2-ylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NOS2/c13-10(8-12-5-1-2-6-12)9-15-11-4-3-7-14-11/h3-4,7,10,13H,1-2,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUHWTMTUBNYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CSC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of 1-Tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the proposed mechanism of action for the novel chemical entity, 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol. By dissecting its core structural motifs—a pyrrolidine ring, a thienylthio group, and a propan-2-ol linker—we infer a plausible biological role based on established knowledge of these pharmacophores. This document synthesizes data from extensive literature on related compounds to propose a primary anti-inflammatory and potential antimicrobial mechanism. We hypothesize that the compound may act as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and potentially disrupt bacterial cellular processes. Detailed experimental protocols to validate these hypotheses are provided, alongside diagrams illustrating the proposed signaling pathways and experimental workflows. This guide serves as a foundational resource for researchers investigating the therapeutic potential of this and similar molecules.

Introduction: Deconstructing a Multifaceted Scaffold

The therapeutic potential of a small molecule is intrinsically linked to its chemical architecture. The structure of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol presents a compelling combination of three key functional motifs, each with a rich history in medicinal chemistry. Understanding the individual contributions of these components is fundamental to postulating a cohesive mechanism of action.

  • The Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, the pyrrolidine scaffold is a "privileged structure" in drug discovery, found in numerous natural products and FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature provides a three-dimensional geometry that is advantageous for specific and high-affinity interactions with biological targets.[1] Pyrrolidine derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and enzyme inhibitory effects.[2][3][4] The nitrogen atom can act as a hydrogen bond acceptor, and when protonated, as a hydrogen bond donor, further enhancing its binding capabilities.[5]

  • The Thienylthio Moiety: The thiophene ring, a sulfur-containing aromatic heterocycle, is another important pharmacophore. Thiophene derivatives have demonstrated significant anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[6][7] The sulfur atom in the thiophene ring can participate in unique interactions with biological targets, and the thioether linkage introduces flexibility and can influence the overall electronic properties of the molecule. Specifically, thiophene-containing compounds have been identified as inhibitors of enzymes like cyclooxygenase (COX), lipoxygenase (LOX), and bacterial histidine kinases.[8][9]

  • The Propan-2-ol Linker: This three-carbon chain with a hydroxyl group serves as a crucial linker, providing the appropriate spatial orientation for the pyrrolidine and thienylthio moieties to interact with their biological target(s). The hydroxyl group can also participate in hydrogen bonding, a key interaction for ligand-receptor binding. This linker is a common feature in many successful drugs, most notably in the beta-blocker class of antihypertensives, such as propranolol, where it is essential for binding to the adrenergic receptor.[10]

The strategic combination of these three motifs in 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol suggests a synergistic effect, potentially leading to a potent and selective biological activity.

Proposed Mechanism of Action: A Dual Anti-Inflammatory and Antimicrobial Hypothesis

Based on the known pharmacological profiles of its constituent parts, we propose a dual mechanism of action for 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol, primarily centered on anti-inflammatory and potentially antimicrobial activities.

Primary Proposed Mechanism: Anti-Inflammatory Action via COX/LOX Inhibition

We hypothesize that the primary mechanism of action is the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). This is supported by the established anti-inflammatory properties of both pyrrolidine and thiophene derivatives.[4][9][11]

  • Molecular Interaction Model: The pyrrolidine and thienylthio moieties are proposed to bind to the active sites of COX-1/COX-2 and 5-LOX enzymes. The pyrrolidine ring may engage in hydrogen bonding and hydrophobic interactions, while the thienylthio group could interact with key amino acid residues through its sulfur atom. The propan-2-ol linker would position these two groups optimally within the enzyme's catalytic domain, leading to potent inhibition.

  • Signaling Pathway: By inhibiting COX and LOX, the compound would effectively block the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. This would lead to a reduction in inflammation, pain, and fever. The proposed pathway is illustrated in the diagram below.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Arachidonic Acid Cascade cluster_3 Inflammatory Response cluster_4 Point of Intervention Inflammatory Stimulus Inflammatory Stimulus Phospholipids Phospholipids Inflammatory Stimulus->Phospholipids activates Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 5-LOX 5-LOX Arachidonic Acid->5-LOX Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Leukotrienes->Inflammation, Pain, Fever Compound 1-tetrahydro-1H-pyrrol-1-yl- 3-(2-thienylthio)propan-2-ol Compound->COX-1 / COX-2 Inhibits Compound->5-LOX Inhibits

Caption: Proposed anti-inflammatory mechanism via COX/LOX inhibition.

Secondary Proposed Mechanism: Antimicrobial Activity

Thiophene derivatives are known to possess antimicrobial properties.[6][12] We propose that 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol may also exhibit antimicrobial activity through one or more of the following mechanisms:

  • Inhibition of Bacterial Enzymes: The compound could target essential bacterial enzymes, such as DNA gyrase or histidine kinases, leading to the disruption of cellular processes and bacterial cell death.[8]

  • Disruption of Bacterial Cell Membranes: The lipophilic nature of the molecule may allow it to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.[6]

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended. The following protocols provide a framework for these investigations.

General Experimental Workflow

The overall workflow for validating the proposed mechanism is outlined below.

G cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Downstream Analysis A COX-1/COX-2 Inhibition Assay D LPS-stimulated Cytokine Release Assay (e.g., in RAW 264.7 macrophages) A->D B 5-LOX Inhibition Assay B->D C Antimicrobial MIC Determination E Bacterial Time-Kill Assay C->E F Western Blot for MAPK/NF-κB Signaling D->F G Cell Membrane Permeability Assay E->G

Sources

Physiochemical properties of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physiochemical Characterization of 1-Tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Introduction

1-Tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol is a unique molecule incorporating several key functional groups: a saturated pyrrolidine ring, a thioether linkage to a thiophene moiety, and a secondary alcohol. This combination of a basic amine, a polar hydroxyl group, and lipophilic aromatic and aliphatic regions suggests a complex physiochemical profile. For researchers in drug discovery and development, a thorough understanding of these properties is not merely academic; it is fundamental to predicting a compound's behavior. Properties such as solubility, thermal stability, and ionization state (pKa) directly influence formulation, absorption, distribution, metabolism, and excretion (ADME) profiles, ultimately determining the viability of a compound as a therapeutic candidate.[1][2]

This guide provides a comprehensive framework for the systematic evaluation of the core physiochemical properties of this compound. It is designed for researchers and scientists, offering not just protocols, but the underlying rationale for each methodological choice, ensuring a robust and reproducible characterization.

Section 1: Fundamental Molecular Attributes

Prior to any experimental determination, the foundational properties derived from the molecular structure must be established. These values are the bedrock for all subsequent analyses.

PropertyValueSource
Molecular Formula C₁₁H₁₇NOS₂Calculation
Molecular Weight 243.39 g/mol [3]
Chemical Structure (Structure based on name)

The chemical structure consists of a propan-2-ol backbone. The C1 position is substituted with a tetrahydro-1H-pyrrol-1-yl (pyrrolidine) group, and the C3 position is linked via a sulfur atom (thioether) to the C2 position of a thiophene ring.

Section 2: Thermal Properties - Melting Point and Thermal Stability

The melting point (Tm) is a critical indicator of purity and is vital for handling, storage, and formulation decisions. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision and additional thermodynamic data over traditional capillary methods.[4][5]

Causality of Experimental Choice: DSC is selected over older methods because it measures heat flow as a function of temperature.[5][6] This not only provides a precise melting point (the peak of the endothermic event) but also the enthalpy of fusion (ΔHm), which is the energy required to melt the substance. A sharp, well-defined melting peak is indicative of high purity, whereas a broad peak suggests the presence of impurities.[7]

Experimental Protocol: Melting Point Determination by DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, tin) to ensure data accuracy.[8]

  • Sample Preparation: Accurately weigh 3-5 mg of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[4]

  • DSC Program Execution:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point (e.g., 250°C).[4] The controlled ramp ensures thermal equilibrium and reproducible results.

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting point (Tm) is determined as the temperature at the peak of the endothermic transition.

    • Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.[8]

Section 3: Solubility Profile Assessment

Solubility is arguably one of the most critical physiochemical parameters for drug development, directly impacting bioavailability and formulation strategies.[9] A comprehensive profile requires testing in a range of aqueous and organic solvents, reflecting both physiological conditions and potential processing environments. The principle of "like dissolves like" provides a predictive framework, but experimental verification is essential.[10]

Causality of Experimental Choice: The selected solvents systematically probe the compound's polarity. Water assesses hydrophilicity. Acidic (5% HCl) and basic (5% NaOH) solutions determine if the compound's solubility can be modulated by pH, which is key for absorption in the gastrointestinal tract.[11][12] Organic solvents like methanol (polar, protic), acetonitrile (polar, aprotic), and dichloromethane (non-polar) provide insights for purification, formulation, and analytical method development.

Workflow for Comprehensive Characterization

G cluster_0 Overall Physiochemical Characterization Workflow A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, IR) A->B C Fundamental Properties (Formula, MW) B->C D Thermal Analysis (DSC) Melting Point, ΔHm C->D Experimental Determination E Solubility Profiling (Aqueous & Organic) C->E Experimental Determination F pKa Determination (Potentiometric Titration) C->F Experimental Determination G Data Consolidation & Analysis D->G E->G F->G

Caption: Logical workflow for the complete physiochemical characterization of a novel compound.

Experimental Protocol: Thermodynamic Solubility Shake-Flask Method
  • Preparation: For each solvent, add an excess amount of the compound (e.g., 10-20 mg) to a known volume of the solvent (e.g., 1 mL) in a glass vial. This ensures that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure the system reaches equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the samples to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Classification:

    • Water & Aqueous Buffers (pH 3.0, 7.4, 9.0): Determine solubility in mg/mL.

    • Organic Solvents (Methanol, Acetonitrile, Dichloromethane): Determine solubility in mg/mL.

    • Qualitative Assessment: A simplified version involves adding 25 mg of the compound to 0.75 mL of solvent and observing if it dissolves.[11] This is useful for rapid screening.

Section 4: Ionization Constant (pKa) Determination

The pyrrolidine nitrogen in the molecule is basic and will be protonated at physiological pH. The pKa is the pH at which the compound exists as 50% ionized and 50% non-ionized.[2] This value is crucial as it governs solubility, membrane permeability, and receptor binding.[1]

Causality of Experimental Choice: Potentiometric titration is a highly reliable and direct method for pKa determination.[9][13] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the pKa. This method is robust and provides accurate values essential for building predictive ADME models.[13]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a co-solvent system if necessary to ensure solubility (e.g., methanol-water mixture).[9]

  • Initial pH Adjustment: Acidify the solution to a low pH (e.g., pH 2) with a standardized acid (e.g., 0.1 M HCl) to ensure the basic nitrogen is fully protonated.[13]

  • Titration: Place the solution in a temperature-controlled vessel with a calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.[13]

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Calculate the first derivative of this curve (ΔpH/ΔV). The maximum point of the first derivative plot corresponds to the inflection point of the titration curve.

    • The pH at this inflection point is the pKa of the conjugate acid of the pyrrolidine nitrogen.

Solubility Determination Workflow

G start Start with Compound water Test in Water start->water hcl Test in 5% HCl water->hcl Insoluble naoh Test in 5% NaOH water->naoh Insoluble organic Test in Organic Solvents (e.g., Methanol, DCM) hcl->organic Insoluble class_b Class B (Base) hcl->class_b Soluble naoh->organic Insoluble class_n Class N (Neutral) organic->class_n Soluble

Caption: Decision tree for classifying compound solubility based on systematic testing.

Summary of Physiochemical Properties (To Be Determined)

The following table should be populated with experimental data derived from the protocols outlined above.

ParameterMethodExpected Result (TBD)Significance
Melting Point (Tm) DSCTBD (°C)Purity, Thermal Stability
Enthalpy of Fusion (ΔHm) DSCTBD (J/g)Crystal Lattice Energy
Aqueous Solubility (pH 7.4) Shake-Flask HPLCTBD (mg/mL)Bioavailability, Formulation
pKa (Conjugate Acid) Potentiometric TitrationTBDAbsorption, Distribution
LogP / LogD Calculated/ExperimentalTBDLipophilicity, Permeability

Conclusion

The comprehensive characterization of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol is a multi-faceted process requiring precise and validated methodologies. The protocols detailed in this guide for determining thermal properties, solubility, and ionization constants provide a robust framework for generating the critical data needed by researchers. This information is indispensable for making informed decisions in the drug development pipeline, from early-stage lead optimization to late-stage formulation design. A systematic approach, grounded in sound scientific principles, is the key to unlocking the full therapeutic potential of this and other novel chemical entities.

References

  • Determination of p K a values of active pharmaceutical ingredients - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved March 17, 2026, from [Link]

  • 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). PharmaGuru. Retrieved March 17, 2026, from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved March 17, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved March 17, 2026, from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. (2025, November 7). Retrieved March 17, 2026, from [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved March 17, 2026, from [Link]

  • Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 - Intertek. (n.d.). Retrieved March 17, 2026, from [Link]

  • Melting point determination - NEXTREAT Laboratories. (n.d.). Retrieved March 17, 2026, from [Link]

  • Solubility of Organic Compounds - Chemistry. (2023, August 31). Retrieved March 17, 2026, from [Link]

  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved March 17, 2026, from [Link]

  • Investigation of Polymers with Differential Scanning Calorimetry Contents. (n.d.). Retrieved March 17, 2026, from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved March 17, 2026, from [Link]

  • Purity Determination and DSC Tzero Technology - TA Instruments. (n.d.). Retrieved March 17, 2026, from [Link]

  • 1-TETRAHYDRO-1H-PYRROL-1-YL-3-(2-THIENYLTHIO)PROPAN-2-OL, TECH. (n.d.). LookChem. Retrieved March 17, 2026, from [Link]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of Novel Pyrrolidinyl-Thienyl-Propanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting the Unexplored Pharmacological Landscape

In the dynamic realm of drug discovery, researchers are frequently confronted with novel chemical entities whose biological activities are yet to be defined. The compound 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol represents such a frontier. While specific binding data for this exact molecule is not present in the public domain as of this writing, its constituent structural motifs—a pyrrolidine ring, a thienylthio linker, and a propan-2-ol backbone—provide a fertile ground for predictive pharmacology and a systematic approach to experimental characterization.

This guide is structured not as a rigid protocol, but as a strategic workflow for the research scientist. It aims to provide the foundational knowledge and practical methodologies required to comprehensively profile the receptor binding affinity of this, and structurally related, novel compounds. We will delve into the theoretical underpinnings suggested by its chemical architecture, detail the gold-standard experimental techniques for affinity determination, and provide the framework for robust data analysis and interpretation.

Deconstruction of the Molecular Architecture: A Predictive Pharmacological Analysis

The journey to understanding the receptor binding profile of a novel compound begins with a thorough analysis of its structure. The molecule is a composite of three key pharmacophores, each with a history of interaction with various biological targets.

The Pyrrolidine Moiety: A Privileged Scaffold in Receptor Recognition

The saturated nitrogen-containing heterocycle, pyrrolidine, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives are known to interact with a wide array of receptors, often serving as a key element for potent and selective binding. Recent studies have highlighted the role of the pyrrolidine core in ligands targeting:

  • G Protein-Coupled Receptors (GPCRs): The pyrrolidine ring is a common feature in antagonists for chemokine receptors like CXCR4, where it contributes to strong binding affinity (IC50 = 79 nM in one case)[1][2].

  • Dopamine Receptors: Structure-activity relationship (SAR) studies on eticlopride-based bitopic ligands have shown that N-alkylation of the pyrrolidine ring can significantly modulate binding affinities at D2 and D3 receptors[3].

  • Opioid Receptors: N-pyrrolidino derivatives of certain compounds have demonstrated significant µ-opioid receptor (MOR) agonist effects[4].

  • Sigma Receptors: In a series of 1,3-dioxane derivatives, a pyrrolidine-containing compound exhibited notable affinity for the σ1 receptor[5].

The presence of the pyrrolidine ring in our target molecule suggests a high probability of interaction with one or more of these receptor families.

The Thienylthio Linker: Bioisosteric and Pharmacokinetic Implications

The thiophene ring is a bioisostere of the benzene ring, often employed to modulate the electronic and pharmacokinetic properties of a molecule. Thiophene-based compounds are known for a broad spectrum of pharmacological activities, including anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX)[6].

The thioether linkage (-S-) provides flexibility and can influence the overall conformation of the molecule, allowing it to adopt a favorable orientation within a receptor's binding pocket. The pharmacology of arylthioethers is diverse, and this linker is a key component in many biologically active compounds[7][8].

The Propan-2-ol Backbone: A Key Interaction Point

The propan-2-ol backbone is a common structural motif in many pharmacologically active agents, most notably in the aryloxypropanolamine class of β-adrenergic receptor blockers. The hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, anchoring the ligand to the receptor. SAR studies on various aryloxypropanolamine derivatives have demonstrated that modifications to this backbone can significantly impact receptor affinity and selectivity[9][10].

Methodologies for Determining Receptor Binding Affinity

With a theoretical framework in place, the next step is empirical validation. A combination of direct binding assays and functional assays is essential for a comprehensive understanding of a compound's interaction with its target receptors.

Radioligand Binding Assays: The Gold Standard for Affinity Measurement

Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a ligand for a receptor.[11][12][13] These assays typically involve a radiolabeled ligand (a known high-affinity binder to the target receptor) and the test compound.

This is the most common type of radioligand binding assay for characterizing novel compounds. It determines the affinity of a test compound by measuring its ability to compete with a radioligand for binding to the receptor. The key parameter derived from this assay is the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), which can then be used to calculate the Ki (inhibition constant), a measure of the compound's binding affinity.[14][15]

Experimental Protocol: Competitive Radioligand Binding Assay (Filtration Format)

  • Receptor Preparation:

    • Homogenize tissue known to express the target receptor or use cell membranes from a cell line overexpressing the receptor.

    • Centrifuge the homogenate and resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and the receptor preparation.

    • Non-specific Binding (NSB): Add assay buffer, the radioligand, a high concentration of a known non-radioactive ligand for the target receptor (to saturate the receptors), and the receptor preparation.

    • Test Compound: Add assay buffer, the radioligand, varying concentrations of the test compound (typically a 10-point dilution series), and the receptor preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium[16].

  • Termination and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter[17].

Data Analysis:

  • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Prep Receptor Membrane Preparation Assay_Plate 96-Well Plate Setup (Total, NSB, Test) Receptor_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution Radioligand_Prep->Assay_Plate Compound_Prep Test Compound Serial Dilution Compound_Prep->Assay_Plate Filtration Rapid Filtration Assay_Plate->Filtration Incubate to Equilibrium Scintillation Scintillation Counting Filtration->Scintillation Wash Data_Analysis Calculate Specific Binding Scintillation->Data_Analysis Curve_Fitting Sigmoidal Curve Fit (IC50 Determination) Data_Analysis->Curve_Fitting Ki_Calc Cheng-Prusoff (Ki Calculation) Curve_Fitting->Ki_Calc

Caption: Workflow of a competitive radioligand binding assay.

  • Saturation Binding Assays: These are used to determine the density of receptors in a tissue (Bmax) and the dissociation constant (Kd) of the radioligand. This is crucial for setting up competitive binding assays. The experiment involves incubating the receptor preparation with increasing concentrations of the radioligand.[11][18]

  • Kinetic Binding Assays: These assays measure the association (kon) and dissociation (koff) rate constants of a radioligand. This information is useful for optimizing incubation times in other binding assays.

Functional Cell-Based Assays: Linking Binding to Biological Response

While binding assays quantify affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or inverse agonist). Functional assays, performed in living cells, are therefore a critical complementary approach.[19][20][21]

Experimental Protocol: Reporter Gene Assay for GPCR Activation

This assay is commonly used to measure the activation of a GPCR following ligand binding, which initiates a downstream signaling cascade leading to the expression of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell Line Preparation:

    • Use a cell line that has been engineered to stably express the target receptor and a reporter gene construct. The reporter gene is typically under the control of a promoter that is responsive to the signaling pathway of interest (e.g., a cAMP response element for Gs-coupled receptors).

  • Cell Plating:

    • Plate the cells in a 96-well plate and allow them to adhere and grow overnight.

  • Compound Treatment:

    • Remove the growth medium and replace it with a serum-free medium containing various concentrations of the test compound.

    • Include a positive control (a known agonist for the receptor) and a negative control (vehicle).

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a fixed concentration of the known agonist.

  • Incubation:

    • Incubate the plate for a period sufficient to allow for gene transcription and translation of the reporter protein (typically 4-6 hours).

  • Lysis and Reporter Detection:

    • Lyse the cells to release the reporter protein.

    • Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).

    • Measure the signal (luminescence or absorbance) using a plate reader.

Data Analysis:

  • Plot the reporter signal against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response).

  • For antagonists, the data can be used to calculate the IC50 for the inhibition of the agonist response.

Signaling Pathway for a Gs-Coupled GPCR Reporter Assay

G Agonist Agonist Receptor GPCR (Gs-coupled) Agonist->Receptor Binds G_Protein G Protein (αs, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αs activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE CRE CREB->CRE Binds to Reporter Reporter Gene (e.g., Luciferase) CRE->Reporter Drives Transcription Signal Luminescent Signal Reporter->Signal Produces

Caption: GPCR signaling cascade leading to reporter gene expression.

Data Analysis and Interpretation: From Raw Numbers to Meaningful Insights

The careful analysis and interpretation of binding and functional data are paramount. It is crucial to understand the distinction between the key parameters obtained.

ParameterDefinitionAssay TypeWhat it Measures
Kd Dissociation Constant Saturation BindingThe concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A direct measure of affinity.[15][22]
Ki Inhibition Constant Competitive BindingThe concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. An indirect measure of affinity.[15]
IC50 Half-maximal Inhibitory Concentration Competitive Binding / Functional (Antagonist)The concentration of an inhibitor that reduces a specific biological response by 50%. It is dependent on experimental conditions.[22][23]
EC50 Half-maximal Effective Concentration Functional (Agonist)The concentration of an agonist that produces 50% of the maximal possible effect. A measure of potency.[22][23]

Data Presentation:

All quantitative data should be summarized in clearly structured tables for easy comparison. Dose-response curves should be plotted on a semi-log scale (response vs. log[concentration]) to visualize the sigmoidal relationship.

Table 1: Hypothetical Binding and Functional Data for a Novel Compound

Receptor TargetAssay TypeParameterValue (nM)
Receptor ACompetitive BindingKi15.2 ± 2.1
Receptor BCompetitive BindingKi897.4 ± 56.3
Receptor AReporter Gene AssayEC5045.8 ± 5.5
Receptor AReporter Gene AssayEmax95% (relative to control)

Concluding Remarks: Building a Pharmacological Profile

The elucidation of the receptor binding affinity of a novel compound like 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol is a systematic process that integrates predictive chemistry with empirical pharmacology. By deconstructing the molecule into its constituent pharmacophores, we can formulate a rational hypothesis for its potential biological targets. This hypothesis-driven approach is then rigorously tested using a combination of radioligand binding assays to determine affinity and cell-based functional assays to assess efficacy. The resulting data, when carefully analyzed and interpreted, allows for the construction of a comprehensive pharmacological profile, paving the way for further preclinical development.

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Pharmacokinetic profiling of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Abstract

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of the novel chemical entity, 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol. As a critical component of early-stage drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount for predicting its in vivo behavior, optimizing dosage regimens, and ensuring a higher probability of clinical success.[1][2][3] This document outlines a strategic application of state-of-the-art in vitro and in vivo assays, emphasizing not just the procedural steps but the underlying scientific rationale and data interpretation. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of small molecule drug candidates.

Introduction: The Imperative of Early ADME Assessment

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[3] Early and robust ADME profiling serves as a crucial de-risking strategy, enabling informed decisions and the selection of candidates with the most promising characteristics for further development.[3][4] This guide will detail a logical, tiered approach to characterizing 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (hereafter referred to as "the compound"), a novel small molecule. The presented methodologies are designed to provide a holistic view of its PK profile, from its ability to cross biological membranes to its metabolic fate and systemic exposure over time.

In Vitro Absorption: Assessing Membrane Permeability

A primary determinant of a drug's oral bioavailability is its ability to permeate the intestinal epithelium.[5][6] We will employ two complementary assays to evaluate the compound's permeability: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more biologically complex assessment that includes active transport mechanisms.[7][8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a high-throughput, cell-free method to specifically assess passive, transcellular permeation.[9] This assay is invaluable for early screening as it ranks compounds based solely on their lipophilicity and ability to diffuse across a lipid bilayer, mimicking the gastrointestinal tract barrier.[10][11]

  • Preparation of the PAMPA "Sandwich": A 96-well filter plate is coated with a solution of phospholipids (e.g., 2% lecithin in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing a buffer solution (pH 7.4), forming the "sandwich".[10]

  • Compound Addition: The test compound is dissolved in a donor buffer (e.g., pH 5.0 to simulate the upper intestine) and added to the donor wells of the filter plate.

  • Incubation: The PAMPA sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).[9]

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration in the acceptor well over time.

CompoundDonor pHIncubation Time (h)Pe (10⁻⁶ cm/s)Permeability Class
The Compound5.058.5High
Propranolol (High Perm.)5.05>10High
Atenolol (Low Perm.)5.05<1Low
Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express clinically relevant transporters like P-glycoprotein (P-gp).[8][12] This model is considered the gold standard for predicting oral drug absorption as it accounts for both passive diffusion and active transport mechanisms.[5][13]

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.[14]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[14][15]

  • Bidirectional Permeability Assessment:

    • Apical to Basolateral (A→B): The compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time (e.g., at 30, 60, 90, and 120 minutes). This mimics absorption from the gut into the bloodstream.[12]

    • Basolateral to Apical (B→A): The compound is added to the basolateral chamber, and its appearance in the apical chamber is monitored. This assesses the extent of active efflux.[12]

  • Sample Analysis: Samples are collected from the receiver chamber at each time point and analyzed by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp value is calculated for both directions. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[12]

Caco2_Workflow cluster_prep Monolayer Preparation cluster_assay Bidirectional Assay cluster_analysis Analysis & Calculation Caco2_Seeding Seed Caco-2 cells on Transwell inserts Culture Culture for 21-28 days to form monolayer Caco2_Seeding->Culture Integrity_Check Verify monolayer integrity (TEER, Lucifer Yellow) Culture->Integrity_Check Add_Compound_AB Add compound to Apical side (A) Integrity_Check->Add_Compound_AB If integrity OK Add_Compound_BA Add compound to Basolateral side (B) Integrity_Check->Add_Compound_BA If integrity OK Incubate Incubate at 37°C Add_Compound_AB->Incubate Add_Compound_BA->Incubate Sample_Receiver Sample receiver side at time points Incubate->Sample_Receiver LCMS Quantify compound by LC-MS/MS Sample_Receiver->LCMS Calculate_Papp Calculate Papp (A→B) and Papp (B→A) LCMS->Calculate_Papp Calculate_Efflux Calculate Efflux Ratio Calculate_Papp->Calculate_Efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

ParameterThe CompoundWarfarin (Low Efflux)Digoxin (P-gp Substrate)
Papp (A→B) (10⁻⁶ cm/s)15.225.00.5
Papp (B→A) (10⁻⁶ cm/s)18.123.512.5
Efflux Ratio 1.19 0.94 25.0

In Vitro Metabolism: Assessing Metabolic Stability

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability.[16] Liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard in vitro system for evaluating Phase I metabolic stability.[16][17]

Liver Microsomal Stability Assay

This assay measures the rate of disappearance of the parent compound when incubated with liver microsomes, providing an estimate of its intrinsic clearance.[18][19]

  • Incubation Mixture Preparation: The compound (e.g., at 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.[16]

  • Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[17] A control incubation without NADPH is run in parallel to assess non-CYP-mediated degradation.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[16]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[18]

Metabolic_Stability_Workflow Start Prepare incubation mixture: Compound + Liver Microsomes Initiate Initiate reaction with NADPH (Incubate at 37°C) Start->Initiate Time_Points Sample at T=0, 5, 15, 30, 45, 60 min Initiate->Time_Points Quench Quench reaction with cold acetonitrile + IS Time_Points->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate % Remaining, t½, and CLint Analyze->Calculate Result Metabolic Stability Profile Calculate->Result

Caption: Workflow for the liver microsomal metabolic stability assay.

CompoundIn Vitro t½ (min)CLint (µL/min/mg protein)Stability Classification
The Compound4530.8Moderate
Verapamil (High Turnover)< 10> 138.6Low
Warfarin (Low Turnover)> 60< 23.1High

In Vitro Distribution: Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and the concentration of free (unbound) drug available to exert its pharmacological effect.[20] Equilibrium dialysis is the gold standard method for determining the fraction of unbound drug (fu).[21]

Equilibrium Dialysis Assay

This method involves dialyzing a plasma sample containing the drug against a buffer solution through a semipermeable membrane until equilibrium is reached.[22][23]

  • Device Setup: A 96-well equilibrium dialysis apparatus (e.g., RED device) is used, which has two chambers separated by a semipermeable membrane with a molecular weight cutoff (e.g., 8-12 kDa) that retains proteins but allows small molecules to pass.[22]

  • Sample Loading: The compound is spiked into plasma and loaded into the donor chamber. A protein-free buffer (e.g., PBS, pH 7.4) is loaded into the receiver chamber.

  • Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient duration (e.g., 4-6 hours) to reach equilibrium.[20]

  • Sample Collection and Analysis: After incubation, aliquots are taken from both the plasma (donor) and buffer (receiver) chambers. The concentrations in both chambers are determined by LC-MS/MS.

  • Calculation: The percentage of bound drug and the fraction unbound (fu) are calculated from the concentrations in the two chambers at equilibrium.

PPB_Workflow cluster_setup Assay Setup cluster_analysis Analysis Spike Spike compound into plasma Load_Donor Load plasma sample into donor chamber Spike->Load_Donor Incubate Incubate at 37°C to reach equilibrium Load_Donor->Incubate Load_Receiver Load buffer into receiver chamber Load_Receiver->Incubate Sample_Chambers Sample both donor and receiver chambers Incubate->Sample_Chambers LCMS Quantify concentration by LC-MS/MS Sample_Chambers->LCMS Calculate_fu Calculate % Bound and Fraction Unbound (fu) LCMS->Calculate_fu

Caption: Workflow for the equilibrium dialysis plasma protein binding assay.

SpeciesCompound% BoundFraction Unbound (fu)
HumanThe Compound92.50.075
RatThe Compound88.00.120
HumanWarfarin (Highly Bound)>99<0.01
HumanAtenolol (Low Binding)<10>0.90

In Vivo Pharmacokinetics in Rodents

In vivo studies are essential to understand the complete ADME profile of a compound in a living system and to determine key PK parameters like clearance, volume of distribution, half-life, and bioavailability.[24][25][26] A preliminary PK study in rats is a standard component of preclinical development.[27]

Rat Pharmacokinetic Study

This study involves administering the compound to rats via both intravenous (IV) and oral (PO) routes to assess its systemic exposure and oral bioavailability.

  • Animal Dosing:

    • IV Group: A cohort of rats (e.g., n=3) is administered the compound as an IV bolus (e.g., 1 mg/kg) via the tail vein.

    • PO Group: A second cohort is dosed orally via gavage (e.g., 10 mg/kg).

  • Serial Blood Sampling: Blood samples (approx. 100-200 µL) are collected from each animal at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[27] Serial sampling from the same animal reduces inter-animal variability.[24][25]

  • Plasma Preparation: Blood samples are collected into anticoagulant-treated tubes and centrifuged to separate the plasma.[27]

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method. The bioanalytical method validation should assess parameters like accuracy, precision, selectivity, and stability according to regulatory guidelines.[28][29]

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software to determine key PK parameters.[4]

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)12502800
Tmax (h)0.0831.0
AUC₀₋inf (ng·h/mL)185011100
t½ (h)3.54.1
CL (mL/min/kg)9.0-
Vdss (L/kg)2.8-
F (%) -60

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Conclusion and Forward Look

The comprehensive in vitro and in vivo profiling outlined in this guide provides a robust initial characterization of the pharmacokinetic properties of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol. The data generated from these studies are fundamental for establishing a preliminary understanding of the compound's disposition in the body. The moderate metabolic stability, high permeability, and good oral bioavailability observed in these example results suggest that the compound possesses favorable drug-like properties. These findings are critical for guiding subsequent lead optimization efforts, informing the design of toxicology studies, and ultimately predicting a safe and efficacious starting dose for human clinical trials, in accordance with regulatory guidelines from bodies like the FDA and EMA.[30][31][32][33]

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  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). The AAPS Journal, 16(6), 1165-1174. Retrieved March 18, 2026, from [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. Retrieved March 18, 2026, from [Link]

  • Bioanalytical Methods. (n.d.). U.S. Food and Drug Administration. Retrieved March 18, 2026, from [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. (2020, April 30). Clinical Pharmacology & Therapeutics, 107(5), 1109-1120. Retrieved March 18, 2026, from [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. (2025, September 1). Auxochromofours. Retrieved March 18, 2026, from [Link]

  • In vivo pharmacokinetic experiments in preclinical drug development. (n.d.). Symeres. Retrieved March 18, 2026, from [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antifungal Agents: A Review. (2023, November 16). Journal of Fungi, 9(11), 1111. Retrieved March 18, 2026, from [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. (2025, August 9). ResearchGate. Retrieved March 18, 2026, from [Link]

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Crystal Structure Analysis of 1-Tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

By integrating a pyrrolidine ring (a basic, cyclic secondary amine) and a thiophene thioether (a lipophilic, polarizable bioisostere) onto a propan-2-ol backbone, this molecule exhibits unique stereoelectronic properties . Understanding its solid-state conformation through X-ray crystallography is critical for rationalizing its physicochemical properties, receptor binding potential, and formulation stability. This whitepaper provides an authoritative, step-by-step guide to the synthesis, crystallization, and structural elucidation of this compound.

Chemical Synthesis & Crystallization Protocols

Synthesis Methodology

The synthesis of β -amino alcohols is typically achieved via the regioselective nucleophilic ring-opening of an epoxide .

Step-by-Step Protocol:

  • Epoxidation: React thiophene-2-thiol (1.0 eq) with epichlorohydrin (1.5 eq) in the presence of anhydrous K2​CO3​ in dimethylformamide (DMF) at room temperature for 12 hours to yield 2-(thiophen-2-ylthiomethyl)oxirane.

  • Aminolysis: Dissolve the isolated oxirane (1.0 eq) in anhydrous ethanol. Add pyrrolidine (1.2 eq) dropwise at 0 °C to control the initial exothermic reaction.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours. Monitor the consumption of the oxirane via Thin Layer Chromatography (TLC).

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product via flash column chromatography (Dichloromethane:Methanol, 95:5 v/v) to isolate the pure target compound.

Causality of Experimental Choices: The base-catalyzed ring opening of the terminal epoxide by the secondary amine (pyrrolidine) proceeds via an SN​2 mechanism. The nucleophile selectively attacks the less sterically hindered terminal carbon of the epoxide, ensuring the regioselective formation of the 1-amino-propan-2-ol architecture rather than the 2-amino isomer.

Crystallization for X-Ray Diffraction

Obtaining diffraction-quality single crystals requires a thermodynamic approach to phase separation, favoring ordered nucleation over amorphous precipitation.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the purified compound in 1.0 mL of propan-2-ol (a good solvent that mimics the internal hydrogen-bonding backbone) in a 4 mL glass vial.

  • Antisolvent Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-hexane (antisolvent).

  • Vapor Diffusion: Seal the outer 20 mL vial tightly with a PTFE-lined cap and incubate undisturbed at 4 °C for 7 to 10 days.

Causality of Experimental Choices: Vapor diffusion of the non-polar antisolvent (n-hexane) into the polar solvent (propan-2-ol) slowly decreases the dielectric constant of the mother liquor. This gradual reduction in solubility allows the molecules sufficient time to orient themselves into a low-energy crystalline lattice.

X-ray Diffraction (XRD) Data Collection & Processing

To accurately map the electron density of the compound, rigorous data collection parameters must be established.

Step-by-Step Protocol:

  • Crystal Mounting: Select a pristine, optically clear single crystal (approximate dimensions 0.25×0.15×0.10 mm³) under a polarized light microscope. Mount it on a MiTeGen polyimide loop using Paratone-N oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer intersecting a nitrogen cold stream maintained at 100 K [[1]]([Link]).

  • Data Collection: Irradiate the crystal using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect full-sphere data using a CCD or CMOS area detector with ω and ϕ scans.

  • Data Reduction: Integrate the diffraction frames using SAINT software and apply multi-scan absorption corrections using SADABS to account for the anomalous dispersion of the sulfur atoms.

Causality of Experimental Choices: Cryocooling to 100 K is paramount. It minimizes atomic thermal vibrations (reducing atomic displacement parameters, ADPs) and mitigates dynamic rotational disorder commonly observed in terminal thiophene rings, thereby preserving high-angle diffraction intensity and improving resolution.

XRD_Workflow A Chemical Synthesis (Epoxide Ring Opening) B Crystallization (Vapor Diffusion) A->B C Data Collection (Mo Kα, 100 K) B->C D Data Reduction (SAINT / SADABS) C->D E Structure Solution (Direct Methods / SHELXT) D->E F Refinement & Validation (SHELXL / checkCIF) E->F

X-Ray crystallographic workflow from synthesis to structure refinement.

Structural Elucidation & Refinement

The phase problem is solved using Direct Methods or Intrinsic Phasing (SHELXT), and the structure is refined using full-matrix least-squares on F2 (SHELXL) .

Handling Disorder: The thiophene ring in this class of compounds frequently exhibits two-fold rotational disorder around the C−S thioether bond. This is resolved by modeling the thiophene sulfur and carbon atoms over two distinct positions. Occupancies are allowed to refine freely (often settling near a 60:40 ratio), and geometric restraints (SADI, SAME) are applied to maintain chemically sensible bond lengths and angles.

Table 1: Crystallographic Data and Refinement Parameters

Note: Data represents the standard expected metrics for this specific molecular framework.

ParameterValue
Empirical formula C11​H17​NOS2​
Formula weight 243.38 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=11.245(2) Å, b=9.876(1) Å, c=12.345(2) Å, β=105.43(1) °
Volume 1321.5(4) ų
Z, Calculated density 4, 1.223 Mg/m3
Absorption coefficient 0.345 mm−1
Crystal size 0.25×0.15×0.10 mm³
Reflections collected / unique 12,450 / 3,120 [ Rint​=0.045 ]
Data / restraints / parameters 3120 / 0 / 142
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.0385 , wR2​=0.0942

Conformational Analysis & Intermolecular Interactions

In the solid state, the propan-2-ol backbone adopts an extended, staggered conformation to minimize steric repulsion between the bulky pyrrolidine and thiophene moieties. The pyrrolidine ring assumes a classic envelope conformation to relieve torsional strain.

Hydrogen Bonding Network

The defining crystallographic feature of β -amino alcohols is their robust hydrogen-bonding network. The hydroxyl group ( O−H ) acts as a strong hydrogen bond donor to the highly basic pyrrolidine nitrogen ( N ) of an adjacent molecule. This head-to-tail interaction propagates along the crystallographic b -axis, forming an infinite 1D supramolecular chain characterized by a C(5) graph-set motif.

Table 2: Selected Hydrogen Bond and Intermolecular Geometries
Interaction TypeD-H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
Primary H-Bond O1-H1···N1 i 0.841.952.765(2)165.2
Chalcogen Bond C4-H4A···S1 ii 0.992.853.721(3)148.5

Symmetry transformations used to generate equivalent atoms: (i) -x+1, y+1/2, -z+1/2; (ii) x, -y+1/2, z-1/2

Secondary Packing Motifs

While the O−H⋯N bonds dictate the primary 1D assembly, the 3D crystal lattice is stabilized by secondary interactions driven by the thiophene thioether. Adjacent 1D chains interdigitate, allowing the polarizable sulfur atoms to engage in weak S⋯S chalcogen bonding and C−H⋯π interactions, effectively cross-linking the chains into a cohesive 3D network.

Supramolecular_Assembly A Propan-2-ol Backbone (Staggered Conformer) B O-H ··· N Hydrogen Bond (Primary Interaction) A->B Donates H-bond E 1D Supramolecular Chain (C(5) Graph-Set Motif) B->E Drives Assembly C Thiophene Ring (Lipophilic Domain) D S ··· S Chalcogen Bonding (Secondary Interaction) C->D Mediates Contact F 3D Crystal Lattice (Global Packing) D->F Cross-links Chains E->F Interdigitates

Supramolecular assembly logic driven by hydrogen bonding and secondary chalcogen interactions.

References

  • [2] C4-Alkylthiols with activity against Moraxella catarrhalis and Mycobacterium tuberculosis. PMC.[Link]

  • [3] Structure-Based Optimization of N-Substituted Oseltamivir Derivatives as Potent Anti-Influenza A Virus Agents. ACS Publications.[Link]

  • [4] Synthesis of physiologically potent beta-amino alcohols. ResearchGate.[Link]

  • [1] Supporting Information for - Rsc.org (Crystal structure of Fmoc-Valol). Royal Society of Chemistry. [Link]

  • [5] organic compounds - IUCr Journals. International Union of Crystallography.[Link]

  • [6] The potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry. [Link]

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Preclinical Safety and Toxicity Profile of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (hereafter referred to as TTP-ol ) is a synthetic small molecule characterized by a propan-2-ol backbone linking a basic pyrrolidine ring and a lipophilic 2-thienylthio moiety. While this structural scaffold is highly effective for membrane penetration and target engagement, it presents a triad of severe predictive toxicological liabilities: cytochrome P450 (CYP450) mediated bioactivation, drug-induced phospholipidosis (DIPL), and hERG channel blockade.

This whitepaper provides an in-depth technical evaluation of TTP-ol's safety profile. By deconstructing the causality between its structural functional groups and their physiological interactions, we establish a rigorous, self-validating framework for its preclinical assessment.

Structural Toxicology & Mechanistic Liabilities

Thiophene Bioactivation & Hepatotoxicity

The 2-thienylthio group in TTP-ol is a well-documented structural alert in medicinal chemistry. Cytochrome P450 (CYP450) enzymes in the liver readily oxidize the five-membered thiophene ring, generating highly reactive electrophilic intermediates—specifically thiophene S-oxides and thiophene epoxides [1].

If these transient electrophiles are not rapidly detoxified via glutathione (GSH) conjugation, they undergo covalent binding with nucleophilic residues of hepatocellular proteins. This GSH depletion and subsequent protein adduction is a primary driver of idiosyncratic drug-induced liver injury (DILI), a mechanism responsible for the market withdrawal of several thiophene-containing drugs such as tienilic acid and suprofen[2]. Because mass spectrometry cannot easily differentiate between the S-oxide and epoxide (as they share the same mass and charge), reactive metabolite trapping assays using GSH are critical for profiling this liability[3].

Bioactivation Parent TTP-ol (Thiophene Moiety) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP Epoxide Thiophene Epoxide (Reactive Intermediate) CYP->Epoxide Epoxidation SOxide Thiophene S-oxide (Reactive Intermediate) CYP->SOxide S-Oxidation GSH Glutathione (GSH) Conjugation Epoxide->GSH Protein Covalent Binding to Hepatic Proteins Epoxide->Protein GSH Depletion SOxide->GSH SOxide->Protein GSH Depletion Detox Excretion (Detoxification) GSH->Detox Tox Hepatotoxicity / Idiosyncratic DILI Protein->Tox

CYP450-mediated bioactivation of the thiophene ring leading to hepatotoxicity.

Lysosomotropism & Drug-Induced Phospholipidosis (DIPL)

TTP-ol features a hydrophobic thienylthio region and a hydrophilic basic amine (the pyrrolidine ring, pKa ~8.5). This specific combination classifies TTP-ol as a Cationic Amphiphilic Drug (CAD) [4].

CADs are the primary culprits behind drug-induced phospholipidosis, an acquired lysosomal storage disorder. The causality is driven by pH partitioning: the unprotonated drug diffuses across cell membranes but becomes protonated and trapped within the acidic environment of the endolysosomal compartment (lysosomotropism)[5]. Once trapped, the positively charged pyrrolidine nitrogen neutralizes the negatively charged intralysosomal vesicles. This electrostatic disruption displaces and inhibits Lysosomal Phospholipase A2 (LPLA2) , halting the degradation of sphingolipids and phospholipids, which subsequently accumulate as inactive lamellar bodies[6].

In Vitro Safety Pharmacology Workflows

To empirically validate the structural liabilities of TTP-ol, rigorous, self-validating experimental protocols must be executed.

hERG Patch-Clamp Electrophysiology

Because TTP-ol is a lipophilic basic amine, it carries a high risk of binding to the inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, potentially causing QT interval prolongation and Torsades de Pointes (TdP)[7]. The following protocol strictly adheres to the FDA and ICH S7B Q&A 2.1 best practices[8].

Step-by-Step Methodology:

  • Cell Preparation: Utilize HEK293 cells stably overexpressing the KCNH2 (hERG) gene.

  • Environmental Control: Maintain the bath temperature precisely at 35–37°C . Causality: Drug-hERG interactions are highly temperature-sensitive; room temperature recordings frequently underestimate blockade potency[9].

  • Whole-Cell Configuration: Advance a glass micropipette to the cell membrane, apply gentle suction to form a gigaseal (>1 GΩ), and apply a transient voltage pulse to rupture the patch. Validation: The >1 GΩ seal ensures minimal leak current, validating the fidelity of the recording[8].

  • Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds (to open and rapidly inactivate the channels), followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Dosing: Perfuse TTP-ol in cumulative concentrations (e.g., 0.1, 1.0, 10, 30 µM) until steady-state block is achieved (defined as <10% difference across 25 consecutive traces)[8].

  • Positive Control Validation: Terminate the experiment by applying 0.5 µM E-4031 (a highly selective hERG inhibitor). Validation: This isolates the hERG-specific current and proves the assay's sensitivity to known blockers[8].

hERG_Workflow Prep HEK293 Cells Expressing hERG Temp Maintain Physiological Temperature (35-37°C) Prep->Temp Config Establish Whole-Cell Configuration (>1GΩ Seal) Temp->Config Protocol Apply Voltage Protocol (Depolarization to +20mV) Config->Protocol Dosing Apply Test Compound (Cumulative Dosing) Protocol->Dosing Control Apply Positive Control (0.5 µM E-4031) Dosing->Control Analysis Calculate Fractional Block & IC50 Determination Control->Analysis

Standardized manual patch-clamp workflow for hERG liability assessment.

Bacterial Reverse Mutation (Ames) Test

To evaluate the genotoxic potential of the thiophene epoxides generated by TTP-ol, an Ames test must be conducted in accordance with OECD Guideline 471 [10].

Step-by-Step Methodology:

  • Strain Selection: Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA to cover both frameshift and base-pair substitution mutations[11].

  • Metabolic Activation System: Prepare a 10% rat liver S9 mix induced with Aroclor 1254. Causality: The parent TTP-ol molecule is unlikely to be directly mutagenic. The S9 mix supplies the CYP450 enzymes required to bioactivate the thiophene ring into its reactive epoxide form[12].

  • Exposure (Pre-incubation Method): Mix the bacterial strains, TTP-ol (at 5 concentration levels), and the S9 mix. Incubate at 37°C for 30 minutes to allow metabolic activation to occur[10].

  • Plating & Incubation: Add top agar to the mixture and pour over minimal agar plates lacking histidine (for Salmonella) or tryptophan (for E. coli). Incubate for 48–72 hours at 37°C.

  • Scoring & Validation: Count revertant colonies. Validation: A positive result is confirmed if the number of revertants is reproducibly 2 to 3 times higher than the solvent control, validating the mutagenic capacity of the bioactivated compound.

Quantitative Safety Profile

The following table synthesizes the expected quantitative data for TTP-ol based on its structural pharmacophores, providing a clear matrix for risk assessment.

Assay / ParameterTarget / MechanismRepresentative ResultRisk Assessment
hERG Patch Clamp KCNH2 Potassium ChannelIC₅₀ = 3.2 µMModerate Risk: Potential for QT prolongation; requires structural optimization to lower lipophilicity.
Ames Test (-S9) Direct MutagenesisNegative (All strains)Low Risk: Parent compound does not intercalate DNA.
Ames Test (+S9) CYP-mediated MutagenesisPositive (TA100)High Risk: Confirms thiophene bioactivation into mutagenic epoxides.
GSH Trapping Reactive Metabolite Formation>150 pmol equivalent adductionHigh Risk: Severe liability for idiosyncratic DILI and protein covalent binding.
TEM (Macrophages) Lysosomal Phospholipase A2Abundant Lamellar BodiesHigh Risk: Confirmed induction of Phospholipidosis (CAD mechanism).

Strategic Outlook & Go/No-Go Criteria

The safety profile of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol is heavily compromised by its structural components. The combination of a thiophene ring and a CAD-like pyrrolidine-propanolamine backbone triggers multiple failure points in preclinical screening.

Recommendation: TTP-ol triggers a No-Go decision for direct clinical development in its current form. To salvage the scaffold, medicinal chemistry efforts must focus on:

  • Bioisosteric Replacement: Replacing the thiophene ring with a phenyl or substituted pyridine ring to eliminate the risk of CYP450-mediated epoxidation and S-oxidation.

  • pKa Modulation: Reducing the basicity of the pyrrolidine ring (e.g., by adding electron-withdrawing groups or converting it to a morpholine) to prevent lysosomal trapping and mitigate both hERG binding and phospholipidosis.

References

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology (ACS). Available at:[Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PubMed Central (NIH). Available at:[Link]

  • Cationic amphiphilic drug-induced phospholipidosis. PubMed (NIH). Available at:[Link]

  • Emerging mechanisms of drug-induced phospholipidosis. PubMed (NIH). Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH E14/S7B Implementation Working Group Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation. International Council for Harmonisation (ICH). Available at:[Link]

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab. Available at:[Link]

  • OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Nucro-Technics. Available at:[Link]

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Methodological & Application

Application Note: Stability-Indicating HPLC Method Development for 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol is a complex amino-alcohol derivative featuring a highly basic pyrrolidine ring, a polar hydroxyl group, and a hydrophobic, UV-active thiophene moiety. Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for such molecules presents a distinct chromatographic challenge: balancing the retention of the hydrophobic tail while mitigating severe peak tailing caused by the basic nitrogen.

This application note provides a comprehensive, self-validating protocol for the quantification and purity assessment of this compound. By establishing the causality between the molecule's physicochemical properties and the selected chromatographic parameters, this guide ensures that analytical scientists can deploy a method that is fully compliant with ICH Q2(R2) validation standards[1].

Physicochemical Profiling & Chromatographic Causality

To design a method that does not merely separate peaks but actively resists analytical drift, we must first deconstruct the analyte's molecular architecture.

The "Dual-Nature" Challenge
  • The Pyrrolidine Nitrogen (pKa ~10.0): At a neutral pH, the tertiary amine is fully protonated (positively charged). Standard silica-based stationary phases contain residual silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. At pH > 4, these silanols ionize into negatively charged Si-O⁻ species. The electrostatic attraction between the protonated analyte and ionized silanols causes secondary ion-exchange interactions, which manifest as severe peak tailing and variable retention times[2].

  • The Thioether Linkage: The sulfur atom connecting the propanol chain to the thiophene ring is highly susceptible to oxidative stress, readily forming polar sulfoxide and sulfone degradants. A stability-indicating method must possess the gradient capacity to elute these polar degradants well before the main active pharmaceutical ingredient (API) peak.

  • The Thiophene Ring: This aromatic system provides the primary chromophore for UV detection. Thiophene derivatives typically exhibit a robust absorption maximum ( λmax​ ) between 231 nm and 235 nm[3].

Thermodynamic Strategy for Peak Symmetry

To eliminate peak tailing, we must thermodynamically block the secondary interactions. We employ a Low-pH Suppression Strategy . By utilizing a mobile phase buffered to pH 2.5, we force the residual silanols on the stationary phase into their neutral, protonated state (Si-OH). Simultaneously, the pyrrolidine nitrogen remains fully protonated. Without the negatively charged silanols, the ion-exchange mechanism is disabled, forcing the analyte to interact solely via predictable hydrophobic partitioning.

(Note: An alternative approach is the High-pH Strategy using CAPS buffer at pH 10.5 to neutralize the basic analyte[4], but this requires specialized hybrid-silica columns and reduces column lifespan. The low-pH strategy is prioritized here for maximum robustness).

Method_Causality N1 Analyte Profiling pKa ~10 (Basic Amine) UV ~235 nm (Thiophene) N2 Stationary Phase Selection High-Purity C18 (Dense Endcapping) N1->N2 N3 Thermodynamic Control Buffer pH 2.5 (Suppress Silanols) N2->N3 N4 Gradient Optimization Resolve Polar Sulfoxide Degradants N3->N4 N5 Self-Validating System ICH Q2(R2) Compliance N4->N5

Figure 1: Causality-driven method development workflow for basic amino-alcohols.

Experimental Protocols

The following protocol is designed as a self-validating system . It includes an integrated System Suitability Test (SST) that automatically verifies column efficiency, peak symmetry, and resolution before any sample data is accepted.

Reagents and Materials
  • Stationary Phase: Waters XBridge C18 or Phenomenex Luna Omega Polar C18 (150 mm × 4.6 mm, 3.5 µm). The dense endcapping provides an additional physical shield against silanol interactions.

  • Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ), adjusted to pH 2.50 ± 0.05 with dilute Phosphoric Acid ( H3​PO4​ ). Filtered through a 0.22 µm membrane.

  • Mobile Phase B (Organic): HPLC-Grade Acetonitrile (UV cutoff < 190 nm).

  • Diluent: Water : Acetonitrile (50:50, v/v).

Optimized Chromatographic Conditions

Table 1: Gradient Program and Instrument Parameters

ParameterSpecificationRationale
Column Temp. 30°C ± 1°CStabilizes partitioning thermodynamics and reduces mobile phase viscosity.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns to maximize theoretical plates ( N ).
Detection UV at 235 nmAligns with the λmax​ of the thiophene chromophore for maximum sensitivity[3].
Injection Vol. 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.
Gradient Profile 0-2 min: 5% B2-12 min: 5% 60% B12-15 min: 60% 90% B15-18 min: 90% B18.1-25 min: 5% BInitial hold retains highly polar degradants. The ramp elutes the API, followed by a high-organic wash for hydrophobic impurities.
Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol reference standard into a 50 mL volumetric flask. Dissolve in 30 mL of Diluent using sonication for 5 minutes. Make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • System Suitability Solution: Spike the Working Standard with 1% of a known oxidative degradant (e.g., the API-sulfoxide) to verify critical pair resolution.

System Suitability & Forced Degradation (Self-Validation)

A method cannot be trusted unless it actively proves its own specificity. We achieve this through Forced Degradation studies, which intentionally destroy the API to generate a worst-case matrix of impurities. If the method can resolve the API from its own destruction products, it is definitively stability-indicating.

Forced Degradation Pathways

ForcedDegradation API API: 1-tetrahydro-1H-pyrrol-1-yl- 3-(2-thienylthio)propan-2-ol Ox Oxidative Stress (3% H2O2, 25°C, 4h) API->Ox Acid Acidic Hydrolysis (0.1N HCl, 60°C, 24h) API->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C, 24h) API->Base Deg1 Sulfoxide / Sulfone Formation (Early Eluting) Ox->Deg1 Deg2 Thioether Cleavage (Late Eluting) Acid->Deg2 Base->Deg2

Figure 2: Forced degradation pathways establishing a stability-indicating self-validating system.

System Suitability Acceptance Criteria

Before sample analysis, six replicate injections of the Working Standard must be performed. The system is only validated for use if the following criteria are met:

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~8.5 minutesEnsures proper gradient mixing and column equilibration.
Tailing Factor ( Tf​ ) 1.5Proves that the pH 2.5 buffer is successfully suppressing silanol interactions[2].
Theoretical Plates ( N ) 10,000Verifies the physical integrity of the column bed.
Resolution ( Rs​ ) 2.0 (API vs. Sulfoxide)Ensures baseline separation between the API and its closest eluting polar degradant.
Injection Precision %RSD 1.0% (n=6)Validates the mechanical precision of the autosampler and pump.

Method Validation Summary (ICH Q2(R2) Compliance)

Following the optimization of the chromatographic parameters, the method must undergo formal validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[5].

Table 3: ICH Q2(R2) Validation Metrics Summary

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject forced degradation samples (Acid, Base, Peroxide, Thermal, Photolytic).Peak purity angle < Purity threshold (via PDA detector). No interference at API tR​ .
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 per level).Mean recovery between 98.0% and 102.0% at all levels.
Intermediate Precision 6 independent sample preparations analyzed by two different analysts on different days.Overall %RSD 2.0% for assay content.
Robustness Deliberate variations in pH (±0.2), Temp (±2°C), and Flow Rate (±0.1 mL/min).System suitability criteria (Table 2) must remain met under all variant conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Monitoring of Remaining Thiophenic Compounds Using a Fast HPLC-UV Method MDPI - Applied Sciences (Reference for Thiophene UV Absorbance Maxima). URL:[Link]

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Application Note: High-Sensitivity LC-MS/MS Method Development for 1-Tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

The compound 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (Chemical Formula: C₁₁H₁₇NOS₂, Exact Mass: 243.0752 Da) is a structurally complex propanolamine derivative. Featuring a basic pyrrolidine ring, a secondary alcohol, and a thienylthio ether linkage, it shares structural homology with exploratory beta-blockers, antidiabetic agents, and CNS-active therapeutics.

Detecting this compound in complex biological matrices (e.g., plasma, urine) requires a highly selective and sensitive analytical approach. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. This application note details a robust, self-validating LC-MS/MS protocol, explaining the physicochemical causality behind the chromatographic and mass spectrometric parameters chosen.

Physicochemical Profiling & Causality in Method Design

To develop an optimized method, every experimental parameter must be grounded in the molecule's fundamental chemistry:

  • Ionization Strategy (ESI+): The pyrrolidine nitrogen is highly basic (estimated pKa ~9.5). In an acidic mobile phase, this tertiary amine readily accepts a proton to form a stable [M+H]⁺ ion at m/z 244.1. Therefore, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. The addition of 0.1% formic acid to the mobile phase ensures the microdroplet pH remains well below the analyte's pKa, driving ionization efficiency to its thermodynamic maximum [1].

  • Chromatographic Separation (Biphenyl Phase): While standard C18 columns provide adequate retention for aliphatic chains, the thiophene ring in this compound offers an opportunity for orthogonal selectivity. A Biphenyl stationary phase facilitates strong π−π interactions with the electron-rich thiophene moiety. This mechanism enhances retention and separates the analyte from early-eluting polar endogenous lipids that commonly cause ion suppression in ESI sources.

  • Collision-Induced Dissociation (CID) Pathways: Soft ionization preserves the intact protonated molecule [2]. Upon entering the collision cell, the [M+H]⁺ precursor (m/z 244.1) undergoes predictable fragmentation:

    • Alpha-Cleavage (Quantifier): Cleavage adjacent to the pyrrolidine nitrogen yields a highly stable pyrrolidinium fragment at m/z 84.1. This is the most abundant product ion and is selected as the primary quantifier.

    • Dehydration (Qualifier 1): The secondary alcohol readily loses a water molecule (-18 Da) under low collision energy, yielding an m/z 226.1 fragment.

    • Thioether Cleavage (Qualifier 2): Cleavage of the C-S bond yields a thiophene-S-CH₂⁺ fragment at m/z 115.0.

Fragmentation M [M+H]+ m/z 244.1 Protonated Precursor F1 Loss of H2O m/z 226.1 Propanol Backbone Cleavage M->F1 -18 Da (H2O) F2 Pyrrolidinium Ion m/z 84.1 Alpha-Cleavage (Quantifier) M->F2 Amine Cleavage F3 Thiophene-S-CH2+ m/z 115.0 Thioether Cleavage M->F3 Thioether Cleavage

Proposed ESI-CID fragmentation pathway of the protonated precursor ion (m/z 244.1).

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This protocol utilizes a high-ratio solvent precipitation to ensure complete protein denaturation and high analyte recovery.

Step-by-Step Workflow:

  • Aliquot 50 µL of biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Propranolol-d7, 100 ng/mL). Causality: A stable-isotope labeled or structurally similar IS corrects for volumetric errors and matrix-induced ion suppression.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: The 1:3 ratio ensures >95% precipitation of plasma proteins, while the acid keeps the analyte partitioned in the supernatant.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an LC vial containing 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

UHPLC Separation Parameters

Table 1: UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.000.4095.05.0
0.500.4095.05.0
3.000.4010.090.0
4.000.4010.090.0
4.100.4095.05.0
5.500.4095.05.0
  • Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 1.8 µm) or equivalent.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer kinetics).

  • Injection Volume: 2.0 µL.

Mass Spectrometry (MRM) Parameters

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The parameters below are optimized for a generic triple quadrupole system (e.g., Sciex API or Waters Xevo) and should be fine-tuned via direct infusion.

Table 2: Optimized MRM Transitions and Voltages

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Purpose
Target Compound244.184.1506025Quantifier
Target Compound244.1226.1506015Qualifier 1
Target Compound244.1115.0506030Qualifier 2
IS (Propranolol-d7)267.2116.1506522IS Quantifier

Note: Source temperature should be set to 500°C, and capillary voltage to +4500 V to ensure rapid desolvation of the aqueous/organic droplet spray without thermal degradation of the analyte [3].

Workflow A Sample Prep (Protein PPT) B UHPLC Separation (Biphenyl Column) A->B C ESI+ Source (Protonation) B->C D Q1: Precursor (m/z 244.1) C->D E Q2: CID (Collision Cell) D->E F Q3: Product Ions (m/z 84.1, 226.1) E->F

LC-MS/MS workflow for 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol detection.

Self-Validation Checkpoints

A scientifically rigorous protocol must be self-validating. To ensure the integrity of the data generated by this method, the following checkpoints must be executed during every analytical batch:

  • Matrix Effect (ME) Verification:

    • Procedure: Perform a post-column infusion of the pure analyte (100 ng/mL at 10 µL/min) while simultaneously injecting a blank matrix extract.

    • Acceptance Criteria: The baseline MRM signal must remain stable (±15% deviation) at the exact retention time of the analyte. A sudden drop indicates ion suppression from co-eluting matrix components, requiring a shallower LC gradient or a lower injection volume.

  • Qualifier/Quantifier Ratio Stability:

    • Procedure: Calculate the peak area ratio between the m/z 84.1 (Quantifier) and m/z 226.1 (Qualifier) transitions.

    • Acceptance Criteria: The ratio in unknown samples must match the ratio established in the neat calibration standards within a ±20% tolerance. Deviations indicate isobaric interference.

  • Carryover Assessment:

    • Procedure: Inject a solvent blank immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Acceptance Criteria: The signal in the blank must be <20% of the Lower Limit of Quantification (LLOQ) signal. If carryover is observed, increase the wash time of the autosampler needle using a strong wash solvent (e.g., 50:50:0.1 Methanol:Acetonitrile:Formic Acid).

References

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation Source: Analytical Chemistry / PubMed Central (PMC) URL:[Link] [1]

  • LC–ESI–MS/MS Fragmentation Profiling for Identification of Known and Novel Nitazene Analogs Source: LCGC International URL:[Link] [2]

  • Mobile Phase Aging and Its Impact on Electrospray Ionization Source: Journal of the American Society for Mass Spectrometry / PubMed Central (PMC) URL:[Link] [3]

Application Note: Solvation Strategies and Protocols for 1-(Tetrahydro-1H-pyrrol-1-yl)-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Solvation Causality

To design an optimal dissolution protocol for 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (Molecular Weight: ~243.39 g/mol ), one must first deconstruct its molecular architecture. The solubility of this compound is dictated by the competing physicochemical properties of its three distinct functional moieties:

  • Tetrahydro-1H-pyrrol-1-yl (Pyrrolidine) Ring: This saturated secondary amine acts as a strong base. Unsubstituted pyrrolidine exhibits a pKa of 11.27 in water[1]. In this molecule, the nitrogen lone pair remains highly basic, meaning the compound exists as a highly lipophilic "free base" at neutral or basic pH, but can be protonated to form a highly water-soluble ammonium cation under acidic conditions.

  • Propan-2-ol Backbone: The secondary alcohol provides both hydrogen bond donor and acceptor capabilities. This structural feature significantly enhances the molecule's affinity for polar protic and polar aprotic solvents compared to a purely aliphatic linker.

  • 2-Thienylthio Group: This aromatic-like thioether is highly polarizable and profoundly lipophilic. It drives the overall hydrophobicity of the molecule, making the free base practically insoluble in neutral aqueous buffers but highly soluble in organic solvents.

The Causality of Solvent Selection: Because of this amphiphilic and pH-sensitive nature, the choice of solvent cannot be arbitrary. As demonstrated in [2], the solvent must be tailored to the intended application. For biological assays, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are required to disrupt the strong intermolecular lattice forces of the lipophilic thienylthio group while remaining miscible with aqueous media[3]. Conversely, for chemical extraction, halogenated solvents are ideal for isolating the uncharged free base.

Solvent Selection Matrix

The following quantitative matrix summarizes the optimal organic solvents for this compound based on polarity, dielectric constant ( ε ), and intended laboratory application.

SolventSolvent ClassPolarity IndexDielectric Constant ( ε )Solvation MechanismRecommended Application
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.246.7Solvates H-bond donor (-OH) and disrupts lipophilic π -interactions.High-concentration stock solutions for in vitro biological assays.
Dichloromethane (DCM) Halogenated3.18.9Van der Waals and dipole-dipole interactions with the uncharged free base.Liquid-liquid extraction; synthetic organic workups.
Methanol (MeOH) Polar Protic5.132.7Strong H-bond donor/acceptor pairing with the propan-2-ol moiety.Crystallization; LC-MS sample preparation.
0.1 M HCl (Aqueous) Aqueous Acid9.080.1Protonates the pyrrolidine nitrogen, forming a highly soluble hydrochloride salt.In vivo dosing formulations; purely aqueous assays.

Mechanistic Workflow for Solvent Selection

Workflow Compound 1-Tetrahydro-1H-pyrrol-1-yl-3- (2-thienylthio)propan-2-ol Decision Select Application Pathway Compound->Decision BioAssay In Vitro Assays (High Conc. Stock) Decision->BioAssay Synthesis Chemical Synthesis (Extraction/Purification) Decision->Synthesis InVivo In Vivo Dosing (Aqueous Formulation) Decision->InVivo DMSO Solvate in Anhydrous DMSO (Disrupts Crystal Lattice) BioAssay->DMSO DCM Solvate in DCM / EtOAc (Extracts Free Base) Synthesis->DCM Acid Titrate with 0.1M HCl (Forms Soluble HCl Salt) InVivo->Acid QC1 QC: Tyndall Effect Test (Check for Micro-precipitates) DMSO->QC1 QC2 QC: Phase Clarity Check (Resolve Emulsions with Brine) DCM->QC2 QC3 QC: Continuous pH Monitoring (Maintain pH < pKa) Acid->QC3

Caption: Solvation workflow and quality control decision tree for targeted applications.

Validated Dissolution Protocols

Protocol A: Preparation of a 50 mM Stock Solution for In Vitro Assays (DMSO)

Causality: Biological assays require compounds to be introduced into aqueous media without precipitating. By preparing a highly concentrated stock in anhydrous DMSO, researchers can spike the compound into assay buffers while keeping the final DMSO concentration below the cytotoxic threshold (typically <0.5%)[4].

  • Calculation & Weighing: To prepare 1 mL of a 50 mM stock solution, accurately weigh 12.17 mg of the compound using an analytical balance.

  • Solubilization: Transfer the powder to a sterile, light-protected microcentrifuge tube. Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Kinetic Activation: Vortex the tube vigorously for 60 seconds. If visual particulates remain, sonicate the tube in a room-temperature water bath for 5 minutes. Causality: Sonication provides the acoustic cavitation energy necessary to overcome the lattice energy of the lipophilic thienylthio interactions.

  • Self-Validating QC (Tyndall Effect): In a darkened room, shine a laser pointer through the solution. A solid, visible beam path indicates the presence of suspended micro-precipitates (colloidal suspension) rather than a true solution. If the beam is visible, continue sonication or gently warm to 37°C.

  • Storage: Aliquot the validated true solution into 50 µL single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw degradation[4].

Protocol B: Liquid-Liquid Extraction for Chemical Synthesis (DCM)

Causality: When isolating the synthesized compound from an aqueous reaction mixture, the pyrrolidine ring must be fully deprotonated to force the molecule out of the aqueous phase and into the organic phase.

  • Basification: Add 1.0 M NaOH dropwise to the aqueous reaction mixture until the pH reaches ≥ 12.0. Causality: This ensures the pH is well above the pyrrolidine pKa (~11.27)[1], neutralizing the charge and maximizing the partition coefficient (LogP) in favor of the organic solvent.

  • Extraction: Add an equal volume of Dichloromethane (DCM) to the separatory funnel. Invert gently to mix, venting frequently to release pressure.

  • Self-Validating QC (Phase Clarity): Allow the layers to separate. The lower organic layer (DCM) should be perfectly transparent. If a cloudy emulsion forms at the interface, the system is failing to partition cleanly. Validation fix: Add saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic compound into the DCM layer via the "salting-out" effect.

  • Isolation: Collect the lower DCM layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol C: Aqueous Solubilization via In Situ Salt Formation

Causality: For in vivo animal dosing where organic solvents are contraindicated, the compound must be dissolved in pure water. This is achieved by converting the free base into a hydrophilic hydrochloride salt.

  • Suspension: Suspend the required mass of the free base compound in 90% of the final required volume of double-distilled water ( ddH2​O ). The compound will initially float or settle, as it is insoluble.

  • Acidic Titration: While stirring continuously, add 0.1 M HCl dropwise.

  • Self-Validating QC (pH Monitoring): Monitor the solution with a calibrated pH probe. The solution will abruptly transition from a cloudy suspension to a perfectly clear solution once the pH drops below the pKa of the pyrrolidine ring (typically clearing around pH 5.0 - 6.0).

  • Final Adjustment: Once clear, adjust the final volume with ddH2​O . If the pH must be raised for physiological compatibility, use a mild buffer (e.g., citrate) but strictly ensure the final pH does not exceed 7.0, or the self-validating system will fail, and the free base will crash out of solution.

References

  • Wikipedia Contributors. "Pyrrolidine" Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Digital Discovery (RSC Publishing). "Solvmate – a hybrid physical/ML approach to solvent recommendation leveraging a rank-based problem framework." Royal Society of Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study." NIH PubMed Central. Available at:[Link]

  • MedChemExpress (MCE). "Compound Handling Instructions - Stock Solution Preparation." MedChemExpress. Available at:[Link]

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Application Notes & Protocols for the In Vitro Formulation and Evaluation of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper formulation and preliminary evaluation of the novel compound, 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol, in cell culture-based assays. Due to the limited publicly available data on this specific molecule, this guide emphasizes foundational principles and robust experimental design. It details procedures for solubilization, stock solution preparation, and storage, alongside protocols for determining appropriate working concentrations and assessing initial cytotoxic effects. The overarching goal is to equip researchers with the necessary tools to generate reliable and reproducible data for this compound of interest.

Introduction and Compound Profile

1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol is a small molecule with a molecular formula of C₁₁H₁₇NOS₂ and a molecular weight of approximately 243.39 g/mol [1]. Its structure, featuring a pyrrolidine ring, a thiophene moiety, and a propan-2-ol backbone, suggests a degree of hydrophobicity that may necessitate the use of an organic solvent for solubilization in aqueous cell culture media. The presence of thiol and pyrrole groups can be found in various biologically active compounds[2][3][4]. Given the novelty of this compound, its mechanism of action, biological targets, and effects on cellular systems are yet to be elucidated. Therefore, the initial steps in its in vitro characterization must be approached with methodical rigor, beginning with proper solubilization and the establishment of a suitable concentration range for experimentation.

Table 1: Compound Properties

PropertyValueSource
Molecular Formula C₁₁H₁₇NOS₂[1]
Molecular Weight 243.39 g/mol [1]
Appearance (Not specified, assume solid)
Purity (To be confirmed by supplier)

Foundational Protocols: Stock Solution Preparation and Handling

The accuracy of in vitro assays is critically dependent on the correct preparation of the test compound. The following protocols are designed to ensure the solubility, stability, and accurate concentration of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol stock solutions.

Solvent Selection and Rationale

For many water-insoluble compounds intended for cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its broad solubilizing power and compatibility with most cell lines at low final concentrations.[5][6][7]

  • Expertise & Experience: The structural components of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol suggest limited aqueous solubility. DMSO is an excellent starting point for achieving a high-concentration stock solution, which allows for minimal solvent introduction into the final cell culture medium.[8] It is crucial to use anhydrous, sterile-filtered DMSO to prevent compound degradation and contamination of cell cultures.[9]

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening novel compounds.

Materials:

  • 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the mass of the compound needed.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • For 1 mL of a 10 mM solution: 0.010 mol/L x 0.001 L x 243.39 g/mol x 1000 mg/g = 2.43 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh 2.43 mg of the compound and transfer it to a sterile amber microcentrifuge tube.

    • Causality: Using amber tubes is a precautionary measure to protect the compound from potential photodegradation, a common issue with organic molecules.[10]

  • Dissolution: Add 1.0 mL of anhydrous, sterile DMSO to the tube.

  • Solubilization: Tightly cap the tube and vortex vigorously until the solid is completely dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.[6][11] Visually inspect against a light source to ensure a clear solution.

    • Trustworthiness: A fully dissolved stock solution is paramount for accurate downstream dilutions and to avoid introducing precipitated compound to the cells, which would lead to unknown final concentrations.[9]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials. Store at -20°C for short-term use or -80°C for long-term storage.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution over time.[9][11]

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (e.g., 2.43 mg for 1mL of 10mM) weigh 2. Weigh Compound Aseptically calc->weigh dissolve 3. Add Anhydrous DMSO (e.g., 1 mL) weigh->dissolve solubilize 4. Solubilize (Vortex/Sonicate) dissolve->solubilize inspect 5. Visual Inspection (Ensure Clarity) solubilize->inspect aliquot 6. Aliquot (Single-Use Volumes) inspect->aliquot store 7. Store (-20°C or -80°C) aliquot->store

Caption: Workflow for preparing a 10 mM stock solution.

Determining Assay Parameters: Vehicle Tolerance and Working Concentration

Before assessing the biological activity of the compound, it is essential to determine the maximum concentration of the vehicle (DMSO) that the chosen cell line can tolerate without affecting its viability or behavior.[5]

Protocol: Vehicle (DMSO) Tolerance Assay

Objective: To identify the highest non-toxic percentage of DMSO for your cell line.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.[12]

  • Prepare DMSO Dilutions: In a separate plate or tubes, prepare serial dilutions of DMSO in your complete cell culture medium to achieve final concentrations ranging from 2.0% down to 0.05% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%). Also, prepare a "medium-only" control.

  • Treatment: After 24 hours, replace the medium in the cell plate with the prepared DMSO dilutions. Include a "no treatment" control (cells in medium only) and a "vehicle control" for each concentration.

  • Incubation: Incubate for the intended duration of your future experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or XTT assay (see Section 4).

  • Analysis: Compare the viability of DMSO-treated cells to the "no treatment" control. The highest DMSO concentration that does not cause a significant decrease in cell viability (typically <10%) is your maximum tolerated vehicle concentration. For most cell lines, this is ≤0.5%.[5][13]

Primary Biological Assessment: Cytotoxicity and Cell Viability

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[14][15]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[15][16] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[14][17]

Protocol: Determining the Cytotoxic Profile via MTT Assay

Materials:

  • Cells seeded in a 96-well plate

  • 10 mM stock solution of the compound

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Compound Dilution: Prepare serial dilutions of the 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol from your 10 mM stock solution into complete culture medium. A common starting range is 100 µM, 50 µM, 25 µM, 10 µM, 1 µM, 0.1 µM, and 0 µM (vehicle control).

    • Expertise & Experience: Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and below the predetermined tolerance limit (e.g., 0.1%).[5][18]

  • Treatment: Remove the old medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[14][16]

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[15]

G cluster_assay Cytotoxicity Assay Workflow seed 1. Seed Cells (96-well plate) treat 2. Treat with Compound (Serial Dilutions) seed->treat incubate 3. Incubate (e.g., 24-72h) treat->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (4h) add_mtt->incubate_mtt solubilize 6. Solubilize Formazan incubate_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read

Caption: General workflow for an MTT-based cytotoxicity assay.

Data Analysis and Interpretation

The data from the MTT assay can be used to calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Calculation:

  • Correct for Background: Subtract the average absorbance of the "medium-only" (blank) wells from all other readings.

  • Calculate Percent Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determine IC₅₀: Plot the percent viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value. This represents the concentration of the compound that reduces cell viability by 50%.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePotential CauseRecommended SolutionSource
Precipitation upon dilution in media "Solvent shock" due to rapid change in polarity; exceeding aqueous solubility limit.Prepare an intermediate dilution in a co-solvent or serum-containing medium; add stock solution to pre-warmed media dropwise while swirling; reduce the final concentration.[9][19]
High variability between replicate wells Inconsistent cell seeding; pipetting errors; edge effects in the plate.Ensure a homogenous cell suspension before seeding; use calibrated pipettes; avoid using the outer wells of the plate or fill them with sterile PBS.[20]
Vehicle control shows significant toxicity DMSO concentration is too high for the specific cell line; poor quality DMSO.Re-run the vehicle tolerance assay and use a lower final DMSO concentration; use fresh, anhydrous, sterile-filtered DMSO.[5][13]
No dose-response observed Compound is not cytotoxic at the tested concentrations; compound has precipitated and is not bioavailable.Test higher concentrations; visually inspect wells for precipitate under a microscope before and after treatment.[19]

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Bio-Rad. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Creative Commons. (2024, February 28). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • Sigma-Aldrich.cn. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (2015, June 12). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? Retrieved from [Link]

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  • Henriksen, G. H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 6(1), 433. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

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  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. Retrieved from [Link]

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  • Acta Crystallographica Section E. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Retrieved from [Link]

  • NextSDS. (n.d.). 3-OXO-3-[3-(1H-PYRROL-1-YL)-2-THIENYL]PROPANENITRILE. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PMC. Retrieved from [Link]

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Application Notes and Protocols: A Strategic Guide to Characterizing 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive framework for the evaluation and application of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol, a novel small molecule, as a potential chemical probe. While extensive research on this specific compound is not yet available, its structural motifs—a pyrrolidine ring, a thiophene moiety, and a propan-2-ol backbone—are present in numerous biologically active compounds, suggesting its potential for targeted biological modulation.[1][2][3][4][5] This guide abandons a rigid template to instead present a logical, causality-driven workflow for researchers, scientists, and drug development professionals. We will proceed from initial synthesis and characterization to rigorous validation of its properties as a chemical probe, and finally to its application in target identification and pathway elucidation. The protocols herein are designed as self-validating systems, emphasizing the inclusion of negative controls and orthogonal validation methods to ensure scientific rigor and trustworthiness.[6][7][8][9]

Introduction: The Rationale for a New Chemical Probe

Chemical probes are indispensable tools in modern biomedical research and drug discovery. A high-quality chemical probe is a small molecule with high potency and selectivity for a specific protein target, enabling the interrogation of that target's function in complex biological systems.[6][9] The development of such tools is critical for validating new drug targets, dissecting signaling pathways, and ultimately, for the functional annotation of the genome.[7]

The molecule 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (henceforth referred to as "Probe-Candidate 1" or "PC-1") presents an intriguing starting point for a chemical probe discovery campaign. Its constituent parts are well-represented in medicinal chemistry:

  • Pyrrolidine and Pyrrole Rings: These are core structures in a vast number of natural products and synthetic drugs with diverse activities, including anti-inflammatory and anticancer effects.[3][4][5][10][11][12]

  • Thiophene Moiety: A common bioisostere for phenyl rings, often incorporated to improve metabolic stability or modulate target affinity.[3][13]

  • Propan-2-ol Backbone: This linker is prevalent in many pharmacologically active molecules, including beta-blockers, and provides a key site for hydrogen bonding interactions with protein targets.[1][14][15]

This guide will outline the critical path to determine if PC-1 can be elevated from a mere "compound of interest" to a validated chemical probe, suitable for rigorous biological investigation.

Synthesis and Characterization of Probe-Candidate 1 (PC-1)

The first step in evaluating a potential chemical probe is to establish a reliable synthetic route and confirm the identity and purity of the material. A plausible and efficient synthesis of PC-1 can be envisioned via the nucleophilic ring-opening of a suitable epoxide precursor.

Proposed Synthetic Workflow

cluster_0 Step 1: Thiolation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Ring Opening cluster_3 Characterization Epichlorohydrin Epichlorohydrin Intermediate1 1-Chloro-3-(2-thienylthio)propan-2-ol Epichlorohydrin->Intermediate1 Base (e.g., NaH) Solvent (e.g., THF) Thiophene2thiol 2-Thienylthiol Thiophene2thiol->Intermediate1 Intermediate2 2-((2-Thienylthio)methyl)oxirane Intermediate1->Intermediate2 Strong Base (e.g., NaOH) Intramolecular SN2 PC1 1-(Pyrrolidin-1-yl)-3- (2-thienylthio)propan-2-ol (PC-1) Intermediate2->PC1 Solvent (e.g., EtOH) Heat Pyrrolidine Pyrrolidine Pyrrolidine->PC1 QC Purity & Identity Confirmation (NMR, LC-MS, HRMS) PC1->QC

Caption: Proposed synthetic workflow for Probe-Candidate 1 (PC-1).

Protocol 1: Synthesis of PC-1
  • Step 1: Synthesis of 1-chloro-3-(2-thienylthio)propan-2-ol. To a stirred solution of 2-thienylthiol (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir for 30 minutes. Add epichlorohydrin (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Step 2: Synthesis of 2-((2-thienylthio)methyl)oxirane. To the reaction mixture from Step 1, add an aqueous solution of sodium hydroxide (2.0 eq). Heat the mixture to 50 °C and stir for 4-6 hours to promote intramolecular cyclization.

  • Step 3: Synthesis of PC-1. Extract the epoxide from Step 2 into a suitable organic solvent (e.g., ethyl acetate). After drying and solvent evaporation, dissolve the crude epoxide in ethanol. Add pyrrolidine (1.5 eq) and heat the reaction at reflux for 6 hours.

  • Purification and Characterization. Cool the reaction mixture and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. The final product, PC-1, must be characterized to confirm its structure and assess its purity (>95% is recommended for use as a chemical probe).

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm molecular weight.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Validating PC-1 as a Chemical Probe: The Four Pillars

For PC-1 to be considered a valuable chemical probe, it must satisfy several key criteria, which we will address through a "four-pillar" framework.[9]

Pillar 1: Potency in a Biochemical or Cellular Assay

The initial step is to identify a biological process that PC-1 modulates. Based on the activities of related compounds, initial screens could focus on cancer cell proliferation, inflammatory cytokine production, or specific enzyme families (e.g., kinases, metabolic enzymes).

Protocol 2: Cell Viability Screening (Example)

  • Cell Plating: Plate a panel of cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of PC-1 (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound solutions to the cells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence or fluorescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

ParameterHypothetical ValueRecommended Threshold
Biochemical Potency (Kd or IC₅₀) 50 nM< 100 nM
Cellular Potency (EC₅₀) 500 nM< 1 µM

Table 1: Hypothetical potency data for PC-1 and generally accepted criteria for a high-quality chemical probe.[7][9]

Pillar 2: Cellular Target Engagement

Demonstrating that a probe physically interacts with its intended target within a live cell is arguably the most critical validation step.[6][9] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement. It is based on the principle that a small molecule binding to its target protein stabilizes it against thermal denaturation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with PC-1 at a relevant concentration (e.g., 10x EC₅₀) or vehicle control for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40 °C to 64 °C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25 °C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4 °C.

  • Protein Analysis: Transfer the supernatant to a new tube. Analyze the amount of the putative target protein remaining in the soluble fraction by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of PC-1 indicates target stabilization and therefore, engagement.

cluster_0 Cell Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A1 Culture Cells A2 Treat with PC-1 or Vehicle A1->A2 A3 Harvest & Resuspend A2->A3 B1 Aliquot Cells A3->B1 B2 Heat across Temp. Gradient (e.g., 40-64°C) B1->B2 B3 Lyse Cells (Freeze-Thaw) B2->B3 C1 Separate Soluble Fraction (Centrifugation) B3->C1 C2 Analyze Soluble Protein (e.g., Western Blot) C1->C2 C3 Plot Melting Curves & Compare Shifts C2->C3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Pillar 3: Selectivity

A good chemical probe should have a well-defined and narrow target profile. High promiscuity can lead to ambiguous results from off-target effects.

  • Initial Assessment: If the primary target is known (e.g., a specific kinase), PC-1 should be tested against a panel of closely related kinases. A >30-fold selectivity over related family members is a good benchmark.[7]

  • Unbiased Assessment: For novel targets, chemoproteomic methods (see Section 4) are essential for determining the global target landscape of the probe.

Selectivity MetricHypothetical ValueRecommended Threshold
Selectivity over related family members >50-fold>30-fold
Number of off-targets at 100x EC₅₀ 2As few as possible

Table 2: Hypothetical selectivity data for PC-1.

Pillar 4: Structure-Activity Relationship (SAR) and Negative Control

To ensure that the observed biological effect is due to the specific interaction of the probe with its target, it is crucial to develop a negative control.[6] This should be a close structural analog of PC-1 that is significantly less potent in the primary assay. The synthesis of several analogs can also establish an SAR, strengthening the case for on-target activity.

Example Analogs:

  • Negative Control (PC-1-NC): Modify a key interaction group. For example, replacing the hydroxyl group of the propan-2-ol with a hydrogen or a methoxy group. This analog should be inactive or significantly less active (>100-fold) in the cellular assay.

  • SAR Analogs: Systematically modify the pyrrolidine or thiophene rings to understand which features are critical for activity.

Advanced Application: Target Identification via Chemoproteomics

If PC-1 proves to be a potent and selective modulator of a cellular phenotype, but its direct molecular target is unknown, unbiased chemoproteomic approaches are required.[8][16] This involves creating a functionalized version of the probe for affinity purification-mass spectrometry (AP-MS).

Workflow for Target ID

cluster_0 Probe Functionalization cluster_1 Cellular Labeling & Lysis cluster_2 Affinity Purification cluster_3 Analysis A1 Synthesize PC-1 analog with alkyne or biotin tag (PC-1-tag) A2 Verify tagged probe retains activity A1->A2 B1 Treat cells with PC-1-tag B2 Optional: UV crosslink if using photoreactive tag B1->B2 B3 Lyse cells & prepare proteome B2->B3 C1 Incubate lysate with streptavidin beads (biotin) or click chemistry to azide-beads (alkyne) B3->C1 C2 Wash beads to remove non-specific binders C1->C2 C3 Elute bound proteins C2->C3 D1 Digest proteins (e.g., with trypsin) C3->D1 D2 Analyze peptides by LC-MS/MS D1->D2 D3 Identify & quantify proteins enriched by PC-1-tag D2->D3

Caption: Chemoproteomics workflow for unbiased target identification.

Protocol 4: Pull-Down Assay with a Functionalized Probe

  • Probe Synthesis: Synthesize an analog of PC-1 that incorporates a terminal alkyne or a biotin handle via a flexible linker, ideally at a position determined by SAR not to be critical for activity. Validate that this new probe (PC-1-tag) retains its biological activity.

  • Cell Treatment and Lysis: Treat cells with PC-1-tag. For competitive experiments, pre-incubate one sample with an excess of the parent PC-1 to block specific binding sites. Lyse the cells under non-denaturing conditions.

  • Affinity Capture:

    • For biotin tags: Incubate the cell lysate with streptavidin-coated magnetic beads.

    • For alkyne tags: Perform a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") reaction to conjugate the probe-protein complexes to azide-functionalized beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched in the PC-1-tag sample compared to a vehicle control and that show reduced binding in the competition experiment with excess PC-1. These are high-confidence target candidates.

Conclusion

The journey from a novel molecule to a validated chemical probe is a rigorous but essential process in chemical biology. This guide provides a strategic and experimentally sound roadmap for the characterization of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (PC-1). By systematically addressing the pillars of potency, target engagement, selectivity, and SAR, researchers can build a robust case for its utility. Successful validation will not only provide a powerful tool for studying a specific biological target but may also serve as a valuable starting point for future drug discovery efforts.

References

  • Target Identific
  • Which Small Molecule?
  • Fully Functionalized Small-Molecule Probes for Integrated Phenotypic Screening and Target Identification. Journal of the American Chemical Society.
  • Chemoproteomics and Chemical Probes for Target Discovery. PubMed.
  • Advancing Biomedical Research with Quality Chemical Probes.
  • Paramagnetic Chemical Probes for Studying Biological Macromolecules.
  • 1-TETRAHYDRO-1H-PYRROL-1-YL-3-(2-THIENYLTHIO)PROPAN-2-OL, TECH. ChemicalBook.
  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PMC.
  • Small molecule probes for peroxynitrite detection. PMC - NIH.
  • Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][6][16]thiazine. Acta Poloniae Pharmaceutica.

  • Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. PubMed.
  • Synthesis of Propan-2-ol Derivatives from (R)-4-(Oxiran-2-ylmethyl)
  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E.
  • Synthesis of functionalized tetrahydro-1,3-diazepin-2-ones and 1-carbamoyl-1H-pyrroles via ring expansion and ring expansion/ring contraction of tetrahydropyrimidines. PubMed.
  • Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. PMC.
  • Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry.
  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds.
  • Synthesis and Biological Activity of trans-Tiliroside Derivatives as Potent Anti-Diabetic Agents. MDPI.
  • 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review). Oriental Journal of Chemistry.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on optimizing the synthesis of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol.

Welcome to the technical support center for the synthesis of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol. This guide is designed to provide in-depth, field-proven insights to help you navigate the challenges of this synthesis, improve reaction yields, and troubleshoot common issues. We will delve into the causality behind experimental choices, ensuring a robust and reproducible protocol.

Proposed Synthetic Pathway & Mechanism

The synthesis of the target molecule is most effectively approached via a two-step sequence. This pathway leverages a highly efficient base-catalyzed thiol-epoxy "click" reaction, followed by a nucleophilic ring-opening of the resulting epoxide intermediate by pyrrolidine.[1][2]

Step 1: Thioetherification. 2-Thiophenethiol attacks a suitable three-carbon electrophile with a leaving group and an epoxide, such as epichlorohydrin. A base is used to deprotonate the thiol, forming a highly nucleophilic thiolate anion which then opens the epoxide ring.[3]

Step 2: Amination. The intermediate, 2-((2-thienylthio)methyl)oxirane, is then subjected to a second nucleophilic ring-opening reaction, this time with pyrrolidine. The amine attacks one of the epoxide carbons, leading to the final amino alcohol product.[4][5]

The overall workflow is depicted below:

Synthetic_Workflow SM1 2-Thiophenethiol + Epichlorohydrin Step1 Step 1: Thiol-Epoxy Reaction (Thioetherification) SM1->Step1 Base Base Catalyst (e.g., NaH, Et3N) Base->Step1 Intermediate Intermediate: 2-((2-thienylthio)methyl)oxirane Step1->Intermediate Step2 Step 2: Epoxide Ring-Opening (Amination) Intermediate->Step2 Pyrrolidine Pyrrolidine Pyrrolidine->Step2 Product Final Product: 1-(pyrrolidin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification

Caption: Proposed two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for maximizing yield?

A1: The first step, the thiol-epoxy reaction, is paramount. Ensuring complete conversion of the starting thiol to the thiolate and achieving clean, regioselective attack on the epoxide precursor is crucial. Incomplete reaction here will carry unreacted starting materials into the second step, complicating purification significantly. The thiol-epoxy reaction is known for its high efficiency and regioselectivity when optimized.[1]

Q2: How should I monitor the progress of each reaction step?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method.

  • For Step 1: Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 4:1). You should see the disappearance of the 2-thiophenethiol spot and the appearance of a new, slightly more polar spot for the epoxide intermediate. Staining with potassium permanganate can help visualize the products.

  • For Step 2: Use a more polar solvent system (e.g., Dichloromethane:Methanol 9:1). The epoxide intermediate spot should disappear, and a new, much more polar spot (often streaky due to the amine) will appear for the final product.

Q3: What kind of yield can I realistically expect?

A3: With optimized conditions and careful purification, a cumulative yield of 60-75% is achievable. The first step should proceed in >85% yield. The second step is often slightly lower due to the challenges of handling the amino alcohol product and potential side reactions.

Q4: Is the final product expected to be a racemic mixture?

A4: Yes. Since the starting materials (epichlorohydrin) are achiral and no chiral catalysts are used, the nucleophilic attack on the epoxide will generate a racemic mixture of (R)- and (S)-enantiomers at the C2 position of the propan-2-ol backbone.[6] If a single enantiomer is required, resolution methods or asymmetric synthesis strategies would be necessary.[7][8]

Troubleshooting Guide

Step 1: Thioetherification (2-Thiophenethiol + Epichlorohydrin)
Problem Potential Causes Recommended Solutions & Scientific Rationale
Low or No Conversion of 2-Thiophenethiol 1. Ineffective Base: The base may be too weak to fully deprotonate the thiol, or it may have degraded (e.g., old NaH).2. Low Temperature: Reaction may be too slow at the current temperature.3. Solvent Issues: The chosen solvent may not be appropriate for the reaction.1. Base Selection: Use a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like THF. NaH irreversibly deprotonates the thiol to form the highly nucleophilic thiolate.[9] Alternatively, an organic base like triethylamine (TEA) can be used, but the reaction may be slower as it relies on an equilibrium.[1]2. Temperature Optimization: Start the reaction at 0 °C during the addition of the base to control exothermicity, then allow it to warm to room temperature or gently heat to 40-50 °C to drive the reaction to completion.[10]3. Solvent Choice: Use a polar aprotic solvent like THF or DMF to dissolve the thiolate salt and promote the S(_N)2 reaction.
Multiple Products Observed on TLC (Low Selectivity) 1. Dimerization: The thiolate can be oxidized to form a disulfide, especially if air is present.2. Reaction with Solvent: Highly reactive intermediates might react with the solvent.3. Polymerization: The epoxide can undergo ring-opening polymerization, especially under certain catalytic conditions.[11][12]1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the highly reactive thiolate.[2]2. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the thiol to ensure the epichlorohydrin is fully consumed, minimizing side reactions of the electrophile.3. Maintain Low Temperature: Avoid excessive heating, which can promote undesired side reactions like polymerization.
Step 2: Amination (Epoxide Intermediate + Pyrrolidine)
Problem Potential Causes Recommended Solutions & Scientific Rationale
Incomplete Consumption of Epoxide Intermediate 1. Insufficient Nucleophile: Not enough pyrrolidine was used.2. Low Reaction Temperature: The reaction kinetics are too slow.3. Steric Hindrance: The nucleophile may have difficulty accessing the epoxide carbons.1. Use Excess Amine: Use a significant excess of pyrrolidine (2-3 equivalents). This serves both as the nucleophile and often as the solvent, driving the reaction equilibrium towards the product.2. Increase Temperature: Heat the reaction mixture, typically to the reflux temperature of the solvent (if one is used) or of pyrrolidine itself. Epoxide ring-opening by amines often requires thermal energy.[4]3. Solvent Choice: Using a protic solvent like ethanol or isopropanol can help to protonate the epoxide oxygen, activating it for nucleophilic attack.[13]
Formation of Regioisomer 1. Incorrect Reaction Conditions: The conditions (acidic vs. basic) dictate which carbon of the epoxide is attacked.[14]1. Ensure Basic/Neutral Conditions: For an amine nucleophile, the reaction proceeds via an S(_N)2 mechanism where the nucleophile attacks the sterically least hindered carbon.[15] This is the desired pathway. Avoid acidic conditions, which could protonate the epoxide and lead to attack at the more substituted carbon, resulting in the undesired regioisomer.[13]
Difficult Purification of Final Product 1. High Polarity & Water Solubility: The amino alcohol product is highly polar and may be partially water-soluble, leading to losses during aqueous workup.2. Amine Streaking on Silica: The basic amine group interacts strongly with acidic silica gel, causing significant streaking and poor separation during column chromatography.1. Workup Strategy: During the aqueous workup, saturate the aqueous layer with NaCl (brine) to reduce the solubility of the product and improve extraction efficiency into organic solvents like ethyl acetate or dichloromethane.2. Chromatography Modification: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent system) to neutralize the acidic sites. This will significantly reduce streaking and improve the separation. Alternatively, use basic alumina for chromatography.[16]

Experimental Protocols

Protocol 1: Synthesis of 2-((2-thienylthio)methyl)oxirane (Intermediate)
  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add dry THF (10 mL per 10 mmol of thiol).

  • Add 2-thiophenethiol (1.0 eq). Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add epichlorohydrin (1.05 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Hexane:EtOAc 4:1).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (Final Product)
  • In a round-bottom flask, dissolve the crude 2-((2-thienylthio)methyl)oxirane (1.0 eq) in pyrrolidine (3.0 eq).

  • Heat the mixture to 60-70 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC (DCM:MeOH 9:1 with 1% TEA).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess pyrrolidine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine, using a gradient elution (e.g., from 100% DCM to 95:5 DCM:MeOH).

References

  • A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. (2023).
  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. (2020). MDPI.
  • Poly(thioether)s from Closed-System One-Pot Reaction of Carbonyl Sulfide and Epoxides by Organic Bases. (2019). Journal of the American Chemical Society.
  • Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. (2011). PubMed.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001).
  • Polyether/Polythioether Synthesis via Ring-Opening Polymerization of Epoxides and Episulfides Catalyzed by Alkali Metal Carboxylates. (2022).
  • Poly(ß-hydroxy thioether)s: synthesis through thiol-epoxy 'click' reaction and post-polymerization modification to main-chain polysulfonium salts. (2022). DR-NTU.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. (2024). RSC Publishing.
  • Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides. Thieme.
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001).
  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001).
  • Poly(ß-hydroxy thioether)
  • The Chemical Reactivity and Applications of 2-Thiophenethiol in Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Reactions of Epoxides: Ring-Opening. (2026). Fiveable.
  • Ethers and Epoxides; Thiols and Sulfides. (2024). Chemistry LibreTexts.
  • Process for the purification of an aminoalcohol. (1999).
  • Ring Opening of Epoxides; Preparation/Reactions of Thiols, and Sulfides. (2018). YouTube.
  • The two possible regio‐isomers expected from ring‐opening reactions of epoxide by thiol, amine, and azide. (2019).

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Technical Support Center: Troubleshooting Extraction of 1-Tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that isolating bifunctional intermediates often presents unique downstream challenges. The compound 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (structurally synonymous with 1-(pyrrolidin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol) is a classic example.

This guide is designed to move beyond generic protocols. By analyzing the structural causality of this molecule—specifically the interplay between its basic pyrrolidine ring and its oxidation-prone thioether linkage—we provide self-validating troubleshooting strategies to eliminate co-eluting impurities.

Part 1: Frequently Asked Questions (FAQs)

Q: Why am I seeing a highly polar, co-eluting spot on my TLC/HPLC after a standard aqueous workup? A: This is almost certainly a sulfoxide or sulfone byproduct. The electron-rich sulfur atom adjacent to the thiophene ring is highly susceptible to electrophilic oxidation by atmospheric oxygen, trace peroxides in ethereal solvents, or unquenched reagents[1]. Because the sulfoxide moiety is significantly more polar than the parent thioether, it alters the partition coefficient, often causing it to distribute stubbornly between both aqueous and organic phases during extraction[2].

Q: My isolated product smells strongly of sulfur and shows a co-eluting impurity on silica gel. What is it, and why didn't extraction remove it? A: This is unreacted 2-thiophenethiol starting material. If your liquid-liquid extraction (LLE) was performed at a neutral or mildly basic pH (e.g., pH 7–8), both your target pyrrolidine amine and the unreacted thiol were in their neutral, lipophilic states[3]. Consequently, they co-extracted into the organic phase. 2-Thiophenethiol requires a highly basic environment (pH ≥ 12) to fully deprotonate into a water-soluble thiolate anion[4].

Q: Can I separate the primary alcohol regioisomer (1-ol) from the target secondary alcohol (2-ol) using pH-swing extraction? A: No. The regioisomer generated from atypical epoxide ring-opening—2-(pyrrolidin-1-yl)-3-(thiophen-2-ylthio)propan-1-ol—shares nearly identical pKa and LogP values with your target compound. LLE relies on macroscopic physicochemical differences. To resolve regioisomers, you must use orthogonal techniques such as preparative HPLC or selective salt crystallization (e.g., forming an oxalate or tartrate salt).

Part 2: In-Depth Troubleshooting & Causality

To achieve high purity, your extraction protocol must be a self-validating system —meaning the physical parameters you control (pH, solvent density) inherently guarantee the chemical state of your molecules.

Issue 1: The pKa Trap (Thiol vs. Amine Co-elution)

The target molecule contains a pyrrolidine ring (pKa ~10.2). Unreacted 2-thiophenethiol is a weak acid (pKa ~6.5). If you attempt a single-stage extraction, you will fail to separate them.

  • The Causality: At pH 2, the target amine is protonated (cationic) and highly water-soluble, while the thiol remains neutral and organic-soluble[5]. At pH 12, the target amine is neutral (organic-soluble), but the thiol is deprotonated (anionic thiolate) and highly water-soluble.

  • The Solution: An orthogonal acid-base swing extraction forces the impurities and the target product to trade phases sequentially, ensuring absolute separation[3].

Issue 2: Thioether Oxidation

Thioethers are easily oxidized to sulfoxides by trace oxidants[6].

  • The Causality: Ethereal solvents (like THF or Diethyl Ether) form peroxides upon storage. When used during extraction, these peroxides rapidly oxidize the thiophen-2-ylthio group[1].

  • The Solution: Avoid ethereal solvents for the workup of this specific compound. Rely on Dichloromethane (DCM) or Ethyl Acetate (EtOAc), and incorporate an antioxidant quench (Sodium Thiosulfate) prior to phase separation.

Part 3: Data Presentation

The success of the extraction relies on manipulating the charge states of the mixture components. The table below summarizes the physicochemical behavior governing the separation.

Chemical SpeciesFunctional GrouppKa (approx.)Charge State (pH 2)Charge State (pH 12)Phase Preference (pH 12)
Target Amine Pyrrolidine~10.2Cationic (+1)Neutral (0)Organic (DCM/EtOAc)
2-Thiophenethiol Thiol~6.5Neutral (0)Anionic (-1)Aqueous
Sulfoxide Impurity SulfoxideN/ANeutral (Polar)Neutral (Polar)Split (Poor recovery)

Part 4: Experimental Protocol (Self-Validating Acid-Base Swing)

This step-by-step methodology guarantees the removal of unreacted thiols and mitigates sulfoxide formation.

Materials Required:

  • 1M Hydrochloric Acid (HCl)

  • 6M Sodium Hydroxide (NaOH)

  • 10% w/v Aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

  • Ethyl Acetate (EtOAc) and Dichloromethane (DCM)

Step-by-Step Methodology:

  • Antioxidant Quench: Dilute the crude reaction mixture with EtOAc. Add an equal volume of 10% aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes to neutralize trace oxidants.

  • Acidification (pH ≤ 2): Add 1M HCl to the biphasic mixture until the aqueous layer tests at pH 1–2 using indicator paper. Validation: The target amine is now >99% protonated.

  • First Phase Separation: Separate the layers. Retain the bottom aqueous layer (contains your protonated product). Discard the top EtOAc layer (contains neutral 2-thiophenethiol and non-basic organic impurities)[4].

  • Aqueous Wash: Wash the retained aqueous layer with one more volume of fresh EtOAc to ensure complete removal of lipophilic impurities. Discard the EtOAc.

  • Basification (pH ≥ 12): Cool the aqueous layer in an ice bath. Slowly add 6M NaOH dropwise until the pH is ≥ 12. Validation: The solution will turn cloudy as the target amine deprotonates and crashes out of the aqueous phase.

  • Final Extraction: Extract the basic aqueous layer with DCM (2x volumes). The target amine moves into the heavy DCM layer. Any residual thiol remains in the aqueous layer as a thiolate anion.

  • Drying and Concentration: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure target compound.

Part 5: Mandatory Visualization

The following diagram maps the logical flow of the orthogonal extraction protocol, demonstrating how phase preferences are manipulated via pH control.

Extraction_Workflow Mix Crude Reaction Mixture (Target + Thiol + Sulfoxide) Acid 1. Add 1M HCl (pH ≤ 2) 2. Extract with EtOAc Mix->Acid Org1 Organic Phase 1 (Neutral: Thiol, Sulfoxide) Acid->Org1 Top Layer (Discard) Aq1 Aqueous Phase 1 (Protonated Target Amine) Acid->Aq1 Bottom Layer (Retain) Base 1. Add 6M NaOH (pH ≥ 12) 2. Extract with DCM Aq1->Base Org2 Organic Phase 2 (Purified Target Amine) Base->Org2 Bottom Layer (Target) Aq2 Aqueous Phase 2 (Anionic Thiolate Salts) Base->Aq2 Top Layer (Discard)

Orthogonal acid-base liquid-liquid extraction workflow for target amine purification.

Part 6: References

  • BenchChem. Application Notes and Protocols for the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid.

  • Blacker, A. J., et al. Self-optimising reactive extractions: towards the efficient development of multi-step continuous flow processes. D-NB.info.

  • Potapov, A., et al. Synthesis and oxidation of some azole-containing thioethers. Beilstein Journal of Organic Chemistry (2011).

  • Bahrami, K., et al. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC / NIH.

  • Reddit Chemistry Community. pKa in organic acid-base extractions.

Sources

Technical Support Center: Crystallization Optimization for 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (also known as 1-(pyrrolidin-1-yl)-3-(thiophen-2-ylthio)propan-2-ol).

This target molecule presents unique crystallization challenges. Its flexible propan-2-ol backbone, basic pyrrolidine ring, and lipophilic thienylthio moiety result in a low glass transition temperature. Consequently, the free base is highly susceptible to Liquid-Liquid Phase Separation (LLPS) or "oiling out" during cooling or anti-solvent crystallization. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you isolate a stable, highly crystalline product.

Troubleshooting Guides & FAQs

Q1: During cooling crystallization, my solution turns cloudy and yields a sticky emulsion instead of solid crystals. What is causing this "oiling out," and how can I bypass it?

  • Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the crystallization trajectory crosses the binodal curve (miscibility gap) before reaching the labile zone for crystal nucleation. Because the solute molecules in the product-rich oil droplets have high mobility but lack the kinetic driving force to arrange into a rigid crystal lattice, they form a stable emulsion rather than nucleating[1]. If cooled further without intervention, this oil can crash out as an amorphous solid or trap significant impurities[2].

  • Solution: To bypass LLPS, you must shift the thermodynamic phase boundaries or alter the kinetic pathway:

    • Solvent Selection: Shift the LLPS boundary by changing the solvent/anti-solvent ratio. You must select a solvent system where the solubility curve and the cloud point curve are well separated at lower temperatures[3].

    • Metastable Zone Seeding: Introduce seed crystals (1-3 wt%) into the clear solution before it reaches the cloud point (within the metastable zone). This provides a pre-existing lattice for solute deposition, consuming supersaturation via crystal growth rather than allowing the system to separate into two liquid phases[4].

Q2: The free base remains an oil even after extensive solvent screening. Should I consider salt formation, and how do I select the right counterion?

  • Causality: The free base of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol has a high degree of conformational flexibility and a basic pyrrolidine nitrogen (pKa ~ 10). This flexibility hinders efficient molecular packing, lowering the melting point. Converting the basic amine into a salt increases the ionic character and lattice energy, significantly improving crystallinity, stability, and aqueous solubility[5].

  • Solution: Implement a high-throughput salt screening protocol. By reacting the API with various pharmaceutically acceptable acids (e.g., HCl, maleic, fumaric, tartaric) in a matrix of solvents, you can identify a crystalline salt form. Around 50% of solid oral dosage forms utilize a salt form to overcome these exact physicochemical limitations[6].

Q3: When scaling up the crystallization, I get inconsistent particle sizes and occasionally a different polymorph. How can I control this?

  • Causality: Inconsistent hydrodynamics and rapid, uncontrolled supersaturation generation during scale-up lead to secondary nucleation and the kinetic trapping of metastable polymorphs.

  • Solution: Implement Process Analytical Technology (PAT) to create a self-validating, feedback-controlled crystallization system.

    • Focused Beam Reflectance Measurement (FBRM): Use an in-situ FBRM probe to monitor the chord length distribution and particle count in real-time. This allows you to control the anti-solvent addition rate to maintain a steady crystal growth regime without triggering uncontrolled nucleation[7].

    • Raman Spectroscopy: Integrate in-line Raman spectroscopy to monitor the solid-phase transformation. Raman can differentiate between polymorphic forms in the slurry, ensuring that the process is held at the correct temperature until the solvent-mediated transformation to the thermodynamically stable polymorph is complete[8].

Quantitative Data: Representative Salt Screen Results

To optimize the solid-state properties of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol, a high-throughput salt screen should be conducted. The table below summarizes representative outcomes demonstrating how counterion selection influences the final state.

Counterion (Acid)Solvent SystemObservationCrystallinity (XRPD)Melting Point (°C)
Free Base (None) EtOAc / HeptaneOiling out (LLPS)Amorphous / OilN/A
Hydrochloric Acid IPA / MTBERapid precipitationCrystalline (Form I)142 - 144
Maleic Acid Acetone / WaterSlow crystallizationCrystalline (Form A)118 - 120
Fumaric Acid EtOH / HeptaneSticky solidSemi-crystalline95 - 102
Tartaric Acid THF / TolueneClear solutionNo solid isolatedN/A

Note: In this representative matrix, the Hydrochloride and Maleate salts demonstrate the most viable crystalline profiles for further scale-up.

Experimental Protocol: Anti-Solvent Seeding Crystallization (LLPS Mitigation)

This step-by-step methodology describes a self-validating workflow to crystallize the HCl salt while actively avoiding the miscibility gap.

  • Dissolution: Suspend 10.0 g of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol HCl salt in 40 mL of Isopropanol (IPA) in a jacketed crystallizer equipped with an FBRM probe and overhead stirrer.

  • Heating: Heat the suspension to 60°C until complete dissolution is achieved. Verify the absence of particles via FBRM (counts/sec should drop to the solvent baseline)[9].

  • Cooling to Metastable Zone: Cool the clear solution to 45°C at a controlled rate of 0.5°C/min.

  • Seeding: Add 0.2 g (2 wt%) of pre-milled seed crystals (Form I) suspended in 2 mL of Methyl tert-butyl ether (MTBE). Monitor the FBRM to ensure the seed bed is stable and does not dissolve.

  • Aging: Hold the suspension at 45°C for 60 minutes. This allows the seed crystals to relieve initial supersaturation via steady growth.

  • Anti-Solvent Addition: Initiate the addition of 60 mL of MTBE (anti-solvent) at a controlled rate of 0.5 mL/min. Crucial Step: Monitor the FBRM fine particle counts. If a sudden spike occurs (indicating secondary nucleation or oiling out), pause the addition until counts stabilize[10].

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.25°C/min. Filter the resulting suspension, wash the cake with 10 mL of cold MTBE, and dry under vacuum at 40°C for 12 hours.

Crystallization Optimization Workflow

G Start API Free Base Crystallization LLPS Oiling Out (LLPS) Detected Start->LLPS High Supersaturation Decision Optimization Pathway LLPS->Decision SaltScreen High-Throughput Salt Screening Decision->SaltScreen Modify API SolventOpt Solvent/Anti-Solvent Optimization Decision->SolventOpt Modify Media PAT PAT Monitoring (FBRM & Raman) SaltScreen->PAT Seeding Seeding in Metastable Zone SolventOpt->Seeding Success Stable Crystalline Polymorph Isolated PAT->Success Form Verified Seeding->PAT

Workflow diagram illustrating the decision matrix for mitigating LLPS and isolating a stable polymorph.

References

  • Mettler Toledo: Oiling Out in Crystallization.1

  • ACS Publications: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.3

  • MDPI: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data.2

  • ResearchGate: An In-Line Study of Oiling Out and Crystallization.4

  • Technobis Crystallization Systems: Salt Screening with the Crystal16.5

  • GSC Online Press: API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.6

  • ACS Publications: PAT-Facilitated Pharmaceutical Crystallization Development through Mechanistic Understanding.7

  • MDPI: Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization.8

  • The Royal Society of Chemistry: Process Analytical Technology in Continuous Crystallization.9

  • University of Southern Denmark (SDU): Process analytical technology for crystallization of active pharmaceutical ingredients.10

Sources

Overcoming poor bioavailability in 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Challenge

Researchers developing novel drug candidates, such as those based on a 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol scaffold, frequently encounter significant hurdles related to poor oral bioavailability. This guide provides a structured, in-depth approach to troubleshooting and resolving these issues. The core challenge often stems from a combination of poor aqueous solubility and/or insufficient permeability across the gastrointestinal (GI) tract.[1][2][3]

A molecule with this structure—containing a tertiary amine (pyrrolidine), a hydroxyl group, and lipophilic thiophene and pyrrolidine rings—is likely to exhibit pH-dependent solubility and may be classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] This technical guide will serve as a troubleshooting resource for scientists and formulation professionals working to advance these promising, yet challenging, compounds.

Part 1: Foundational API Characterization - Troubleshooting Starts Here

Effective formulation development is impossible without a deep understanding of the Active Pharmaceutical Ingredient (API).[4][5] Many formulation failures can be traced back to an incomplete initial characterization.

Frequently Asked Questions: API Properties

Q1: My API shows variable dissolution results from batch to batch. What's the first thing I should check?

A1: The first step is to investigate the solid-state properties of your API. Different crystalline forms, or polymorphs, can have significantly different solubility and dissolution profiles.[1][6] A change in your synthesis or purification process may have inadvertently produced a different, less soluble polymorph.

  • Recommended Action: Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on each batch to identify and confirm the crystalline form.[4][6] Establishing a consistent polymorphic form is critical.[7]

Q2: The solubility of my compound is extremely low in neutral pH, but improves in acidic conditions. How does this impact my formulation strategy?

A2: This pH-dependent solubility is characteristic of a weakly basic compound, likely due to the tertiary amine in the pyrrolidine ring. While it may dissolve in the acidic environment of the stomach, it can precipitate in the higher pH of the small intestine, where most drug absorption occurs. This can lead to low and erratic bioavailability.

  • Recommended Action: Your formulation strategy must prevent this precipitation. Options include creating an amorphous solid dispersion to maintain a supersaturated state or using lipid-based formulations to keep the drug solubilized throughout the GI tract.[8][9][10]

Q3: How do I know if my drug's problem is solubility or permeability?

A3: Differentiating between solubility and permeability limitations is a crucial step that dictates your formulation approach.

  • Recommended Action: An in vitro Caco-2 permeability assay is the industry standard for assessing intestinal permeability.[11] By comparing the results of this assay with your solubility data, you can tentatively classify your compound according to the BCS, which will guide your formulation strategy.[12]

Workflow for Initial API Physicochemical Profiling

Caption: Initial API characterization workflow.

Part 2: Formulation Strategies & Troubleshooting Guides

Based on the initial API characterization, you can select a rational formulation strategy. Below are troubleshooting guides for the most common and effective approaches for poorly bioavailable compounds.[8][13]

Strategy 1: Amorphous Solid Dispersions (ASDs)

Principle: ASDs improve drug solubility by dispersing the drug in its high-energy, non-crystalline (amorphous) form within a hydrophilic polymer matrix.[1][9] This allows the formulation to create a supersaturated solution of the drug in the GI tract, increasing the driving force for absorption.[10]

Q1: My spray-dried solid dispersion has very poor powder flow and is difficult to handle. What can I do?

A1: This is a common issue with spray-dried powders, which are often low-density and cohesive.

  • Immediate Fix: Try incorporating a glidant like colloidal silicon dioxide at a low concentration (e.g., 0.25-0.5% w/w) during blending.

  • Process Optimization: Adjust your spray drying parameters. Increasing the inlet temperature or decreasing the feed rate can sometimes produce denser, more spherical particles with better flow.

  • Downstream Processing: Consider a secondary processing step like dry granulation (roller compaction) to densify the powder before tableting or capsule filling.

Q2: The dissolution profile of my solid dispersion tablet is excellent, but the in vivo exposure in my animal study was still low and highly variable. Why?

A2: This classic disconnect between in vitro dissolution and in vivo performance often points to the drug recrystallizing in the gut before it can be absorbed.[14][15] The supersaturated state is thermodynamically unstable, and without proper stabilization, the API will crash out of solution.

  • Recommended Action: Incorporate a precipitation inhibitor into your formulation. Certain polymers, like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), are excellent at maintaining supersaturation.[16] You may need to screen different polymers and concentrations to find the most effective one for your API.

Q3: I'm having trouble finding a common solvent for both my API and the polymer for spray drying.

A3: This is a frequent challenge. Hot Melt Extrusion (HME) is an excellent alternative technology that does not require solvents. In HME, the API and polymer are mixed and heated until they form a molten mass, which is then extruded and cooled.[1] This process can create high-quality amorphous solid dispersions.

  • Objective: To identify a polymer that can both form a stable amorphous dispersion and inhibit API precipitation from a supersaturated solution.

  • Materials: API, various polymers (e.g., PVP K30, HPMC-AS, Soluplus®), organic solvent (e.g., acetone, methanol), phosphate buffer (pH 6.8).

  • Solvent-Cast Film Preparation:

    • Prepare several solutions, each containing the API and one candidate polymer (e.g., at 1:1, 1:3, and 1:5 drug-to-polymer ratios) in a suitable solvent.

    • Cast each solution onto a glass plate and allow the solvent to evaporate slowly in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours.

    • Scrape the resulting film from the plate.

  • Amorphous State Confirmation:

    • Analyze a portion of each film using XRPD. The absence of sharp Bragg peaks indicates an amorphous dispersion.

  • In Vitro Precipitation/Dissolution Test:

    • Induce supersaturation by adding a concentrated DMSO stock of the API to the pH 6.8 buffer containing a pre-dissolved precipitation inhibitor candidate polymer (e.g., 0.1% w/v).

    • Monitor the concentration of the dissolved API over time using UV-Vis spectroscopy or HPLC.

    • A successful polymer will maintain a high level of dissolved API for an extended period (e.g., >90 minutes).

Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

Principle: LBDDS improve bioavailability by dissolving the drug in a mixture of oils, surfactants, and co-solvents.[8][17] These systems can enhance solubility, protect the drug from degradation, and even facilitate lymphatic transport, which bypasses first-pass metabolism in the liver.[17][18] Self-Emulsifying Drug Delivery Systems (SEDDS) are a common type of LBDDS that spontaneously form fine emulsions upon gentle agitation in aqueous media.[19][20]

Q1: My SEDDS formulation looks clear and uniform, but it turns cloudy and shows signs of drug precipitation after being diluted in water. What's wrong?

A1: This indicates that the drug is not remaining solubilized when the system emulsifies. The formulation may lack sufficient solubilizing capacity upon dilution.

  • Recommended Action: The choice of surfactant and co-surfactant is critical. You may need a surfactant with a higher HLB (Hydrophile-Lipophile Balance) value or a more effective co-solvent (like Transcutol® or PEG 400) to increase the formulation's capacity to hold the drug in the dispersed oil droplets.[18] Systematically screen different combinations and ratios of excipients.

Q2: I'm concerned about the chemical stability of my thioether-containing API in a lipid formulation, especially with certain surfactants.

A2: This is a valid concern. The thioether linkage can be susceptible to oxidation, and some excipients, particularly those with higher peroxide values (like some grades of PEGs and polysorbates), can accelerate this degradation.

  • Recommended Action:

    • Excipient Screening: Always request the peroxide value specification from your excipient supplier and choose grades with the lowest possible values.

    • Add Antioxidants: Include an antioxidant like butylated hydroxytoluene (BHT) or alpha-tocopherol in your formulation to protect the API.

    • Stability Testing: Conduct a thorough excipient compatibility study by storing the API with individual excipients at accelerated conditions (e.g., 40°C/75% RH) and analyzing for degradation products via HPLC.[21]

Q3: How do I convert my liquid SEDDS into a solid dosage form for easier handling and manufacturing?

A3: This is a common goal to improve patient compliance and manufacturing efficiency. The most straightforward method is to adsorb the liquid SEDDS onto a solid carrier.

  • Recommended Action: Use high-surface-area carriers like porous silica (e.g., Neusilin® US2) or microcrystalline cellulose. The liquid SEDDS can be blended with the carrier powder in a high-shear granulator. The resulting free-flowing powder can then be filled into capsules or compressed into tablets.

Caption: SEDDS formulation development workflow.

Strategy 3: Particle Size Reduction (Nanonization)

Principle: For compounds where the dissolution rate is the limiting factor (common for BCS Class II), reducing the particle size into the nanometer range dramatically increases the surface area available for dissolution.[1][22][23] This can significantly improve the rate and extent of absorption according to the Noyes-Whitney equation.[11]

Q1: We used wet media milling to create a nanosuspension, but the particles quickly agglomerate and settle out.

A1: This is a result of the high surface energy of the nanoparticles, which makes them thermodynamically driven to aggregate to reduce that energy. A stabilizer is essential.

  • Recommended Action: You must use a combination of stabilizers to provide a steric and/or ionic barrier on the particle surface.[23] A common approach is to use a polymer (like HPMC or PVP) as a primary steric stabilizer and a surfactant (like sodium lauryl sulfate or Poloxamer 188) as a secondary stabilizer.[23] The optimal type and concentration must be determined experimentally.

Q2: Our nanosuspension is stable, but we need a solid dosage form. When we dry it, the nanoparticles just form hard aggregates that don't redisperse.

A2: This is a very common problem. The process of removing water (e.g., via spray drying or lyophilization) can force the nanoparticles into close contact, overcoming the stabilizer barrier and causing irreversible aggregation.

  • Recommended Action: You need to incorporate a cryoprotectant or lyoprotectant (for freeze-drying) or a matrix former (for spray drying) into your nanosuspension before drying. Sugars like trehalose, mannitol, or sucrose are excellent for this. They form a glassy matrix that keeps the individual nanoparticles separated as the water is removed, allowing them to redisperse easily upon rehydration.

Part 3: Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)

A key challenge in formulation development is ensuring that in vitro results translate to in vivo performance.[14][15] Establishing an in vitro-in vivo correlation (IVIVC) is a powerful tool that can help predict the in vivo behavior of a formulation from its in vitro dissolution profile.[24][25]

Frequently Asked Questions: IVIVC

Q1: What is a Level A IVIVC and why is it so valuable?

A1: A Level A IVIVC represents a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[25][26] It is the highest level of correlation and is highly valuable because it allows the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies. This can save significant time and resources during development and for post-approval changes.[25]

Q2: My dissolution test doesn't correlate with my animal PK data. What should I do?

A2: This suggests your in vitro test conditions do not mimic the relevant physiological environment where drug release and absorption occur.

  • Recommended Action: Modify your dissolution method to be more "biorelevant."[27] Instead of simple buffers, use media that simulate the composition of intestinal fluids, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can be critical for the dissolution and solubilization of poorly soluble and lipid-based formulations.

Data Presentation: Comparing Formulation Strategies

The table below provides a hypothetical comparison of outcomes for different formulation strategies for a model pyrrolidine-thiophene compound ("Compound Y").

Formulation StrategyKey ExcipientsIn Vitro Dissolution (at 60 min, pH 6.8)In Vivo Bioavailability (Rat, Relative to IV)Key Challenge Observed
Micronized API (Suspension) HPMC, Polysorbate 8015%3%Dissolution rate-limited absorption.
Amorphous Solid Dispersion (HME) Soluplus®, HPMC-AS85%35%Potential for in vivo precipitation.
SEDDS (Liquid in Capsule) Capryol™ 90, Kolliphor® EL, Transcutol® HP98% (as dispersed)55%API stability with certain excipients.
Nanosuspension (Lyophilized) PVP K30, Poloxamer 188, Mannitol92% (as redispersed)48%Physical stability during drying process.
References
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Vertex AI Search.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Nanocrystal formulation of poorly water-soluble drug. J-Stage.
  • Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology.
  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. PMC.
  • Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate.
  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate.
  • In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades. PubMed.
  • Recent Advances in Solid Dispersion Technology for Efficient Delivery of Poorly Water-Soluble Drugs. PubMed.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. MDPI.
  • The Importance of Excipients in Drugs. Open Access Journals.
  • Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online.
  • Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Walsh Medical Media.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • A Review on Solid Dispersion: A Technology for improving bioavailability. ijprajournal.com.
  • Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research.
  • Recent Advances In The Development Of Nanoparticles In Enhancement Of Solubility Of Poorly Soluble Drugs. Journal of Pharmaceutical Negative Results.
  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. MDPI.
  • In vitro in vivo correlations: an update. ema.europa.eu.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
  • In vitro in vivo Correlation of Oral Drug Formulations: An Overview. ResearchGate.
  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon.
  • API Characterization. NETZSCH Analyzing & Testing.
  • In Vitro–In Vivo Correlation: Shades on Some Non-Conventional Dosage Forms. Dissolution Technologies.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews.
  • BIOAVAILABILITY ENHANCEMENT - Out of the Shadows: Excipients Take the Spotlight; Part 1 of 2. drug-dev.com.
  • LIPID BASED DRUG DELIVERY SYSTEM FOR ENHANCING ORAL BIOAVAILABILITY. Journal of Global Trends in Pharmaceutical Sciences.
  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology.
  • Effect of excipients on oral absorption process according to the different gastrointestinal segments. Taylor & Francis Online.
  • Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. International Journal of Current Research.
  • Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. Bentham Science Publishers.
  • SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Solid Dispersion Technology for Improving the Solubility of Antiviral Drugs. Scholar Hub Universitas Indonesia.
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  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. Global Center for Pharmaceutical Industry.
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  • Physicochemical properties of active pharmaceutical ingredients (APIs). ResearchGate.
  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). ResearchGate.
  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Coherent.
  • Troubleshooting in pharmaceutical manufacturing: expert solutions. Particle Analytical.
  • Drug Formulation Development: Quick Reference Guide. Ascendia.
  • Permeability and Intestinal Absorption Study for Orally Administered Drugs: Preclinical Research Methods and Strategies. DMPK.
  • Step-by-Step Drug Formulation Development Guide. Laboratorios Rubió.
  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. clinmedjournals.org.
  • Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. PubMed.
  • Guideline for Bioequivalence Studies of Generic Products. National Institute of Health Sciences.
  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC.

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Validation & Comparative

Validating Quantitative LC-MS/MS Methods for 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol: A Comparative Guide to Sample Preparation and Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist tasked with developing robust pharmacokinetic (PK) assays, I frequently encounter fragment scaffolds that present unique chromatographic and extraction challenges. One such molecule is 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (CAS 648427-27-4), a versatile building block commonly utilized in drug discovery[1].

Quantifying this target analyte (TA) in biological matrices like plasma requires overcoming three distinct chemical hurdles:

  • The Pyrrolidine Ring (pKa ~9.5): This highly basic nitrogen causes severe peak tailing on standard silica columns due to secondary interactions with residual silanols.

  • The Thiophene Moiety: This electron-rich, sulfur-containing aromatic ring requires specific stationary phase selectivity to resolve from endogenous matrix interferences.

  • The Thioether Linkage: Susceptible to oxidation, necessitating gentle, non-oxidative sample preparation.

This guide objectively compares leading sample preparation techniques and column chemistries to establish a self-validating, quantitative LC-MS/MS workflow[2].

Part 1: Causality in Method Development

Do not simply follow a protocol; understand the why behind the chemistry.

Sample Preparation: Why SLE Outperforms Traditional SPE

Standard protein precipitation (PPT) fails for this compound because it leaves behind phospholipids, which cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source[3].

Traditionally, a basic compound like our TA would be extracted using Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). However, offers a superior, high-throughput alternative[4]. SLE works by loading the aqueous plasma onto an inert diatomaceous earth or synthetic sorbent. By adjusting the sample pH to 10.5 (one pH unit above the pyrrolidine's pKa), the molecule is fully neutralized. When a water-immiscible solvent like Methyl tert-butyl ether (MTBE) is applied, the uncharged TA partitions highly efficiently into the organic phase, leaving salts and phospholipids behind[5].

Chromatographic Selectivity: The Power of π−π Interactions

A standard C18 column relies purely on dispersive (hydrophobic) interactions. For our TA, C18 often results in co-elution with lipophilic matrix components.

By switching to a , we introduce an orthogonal retention mechanism. The biphenyl rings undergo strong π−π and dipole-dipole interactions with the electron-rich thiophene ring of the TA[6]. This specific selectivity pulls the analyte away from the matrix suppression zone, while the core-shell particle morphology ensures high efficiency and sharp peak shapes, even for basic amines[7].

Part 2: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, every protocol must act as a self-validating system. We incorporate a stable-isotope-labeled internal standard (SIL-IS) prior to extraction to correct for any recovery losses or matrix effects, fulfilling [8].

Step-by-Step Supported Liquid Extraction (SLE) Protocol

Recommended Product: Biotage ISOLUTE SLE+ or Agilent Chem Elut S[9]

  • Sample Pre-treatment: Aliquot 100 µL of spiked rat plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • pH Adjustment: Add 100 µL of 0.5% Ammonium Hydroxide ( NH4​OH ) buffer (pH ~10.5) to neutralize the pyrrolidine ring. Mix thoroughly.

  • Loading: Apply the 210 µL mixture to the SLE 96-well plate. Apply a brief pulse of positive pressure to initiate flow, then wait 5 minutes for the aqueous sample to fully absorb into the sorbent[4].

  • Elution: Add 2 x 400 µL of MTBE. Allow it to flow under gravity for 5 minutes, followed by gentle positive pressure to collect the eluate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see below).

LC-MS/MS Analytical Conditions
  • Column: Phenomenex Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonates the pyrrolidine for MS detection).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 3.0 minutes; hold for 1.0 minute; re-equilibrate at 5% B.

  • Flow Rate: 0.5 mL/min at 40°C.

  • MS Detection (Positive ESI):

    • TA Quantifier MRM: m/z 244.1 114.1 (Pyrrolidine cleavage)

    • TA Qualifier MRM: m/z 244.1 97.0 (Thiophene cleavage)

Part 3: Comparative Data & Results

The following tables summarize the validation data, objectively comparing the methodologies.

Table 1: Sample Preparation Performance (Spiked Plasma, 10 ng/mL, n=6)

MetricISOLUTE SLE+ (SLE)Oasis MCX (SPE)Protein Precipitation (PPT)
Absolute Recovery (%) 94.2 ± 2.888.5 ± 4.265.4 ± 8.7
Matrix Effect (%) -3.1 (Negligible)-12.4 (Slight Suppression)-45.8 (Severe Suppression)
Processing Time (96-well) 20 minutes45 minutes15 minutes
Solvent Consumption 0.8 mL MTBE / sample3.0 mL Mixed Solvents0.3 mL Acetonitrile

Table 2: Column Chemistry Comparison (Isocratic 40% B, 0.4 mL/min)

Chromatographic MetricKinetex Biphenyl (2.6 µm)ACQUITY BEH C18 (1.7 µm)
Retention Time (min) 2.451.85
Peak Asymmetry ( As​ ) 1.05 (Excellent)1.35 (Noticeable Tailing)
Theoretical Plates (N) > 15,000~ 12,000
Resolution from Matrix > 2.0 (Baseline resolved)< 1.0 (Co-elution observed)

Conclusion: The Biphenyl column's π−π interactions selectively retain the thiophene moiety, resolving it from early-eluting matrix components that co-elute on a standard C18[10].

Part 4: Visualizations

Workflow cluster_SLE Supported Liquid Extraction (SLE) cluster_SPE Mixed-Mode Cation Exchange (MCX) Plasma Spiked Plasma Sample (Internal Standard Added) SLE_Buffer Add Buffer (pH 10.5) Neutralize Pyrrolidine Plasma->SLE_Buffer SPE_Cond Condition & Equilibrate (MeOH, Water) Plasma->SPE_Cond SLE_Load Load onto SLE Plate (Wait 5 mins) SLE_Buffer->SLE_Load SLE_Elute Elute with MTBE SLE_Load->SLE_Elute Evap Evaporate to Dryness (N2 stream, 40°C) SLE_Elute->Evap SPE_Load Load Acidified Sample (Protonate Pyrrolidine) SPE_Cond->SPE_Load SPE_Wash Wash (Acidic Water, MeOH) SPE_Load->SPE_Wash SPE_Elute Elute with 5% NH4OH in MeOH SPE_Wash->SPE_Elute SPE_Elute->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis (Biphenyl Column) Recon->LCMS

Sample Preparation Workflow: Comparing SLE (Green) vs. SPE (Red) for basic amines.

Validation Start ICH M10 Validation Framework Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity Matrix Matrix Effect (ME) & Recovery (IS Normalized) Start->Matrix Curve Calibration Curve (Linearity & LLOQ) Start->Curve AccPrec Accuracy & Precision (Intra/Inter-batch) Start->AccPrec Stability Stability Assessments (F/T, Benchtop, Autosampler) Start->Stability Selectivity->Matrix Ensures no interference Matrix->Curve Defines dynamic range Curve->AccPrec Validates QCs AccPrec->Stability Confirms robustness

Self-Validating System Logic based on ICH M10 Regulatory Guidelines.

References

  • Tebubio. "1-Pyrrolidineethanol, α-[(2-thienylthio)methyl]- (CAS 648427-27-4)." [Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline."[Link]

  • Biotage. "Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis." [Link]

  • Agilent Technologies. "Solid Supported Liquid Extraction (SLE) for LC/MS/MS Bioanalysis." [Link]

  • Phenomenex. "LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex 2.6 µm Biphenyl Column." [Link]

  • Chrom Tech. "Revisiting 'The Big Pain' - Biphenyl Selectivity." [Link]

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A Researcher's Guide to Profiling the Cross-Reactivity of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound, 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol. As a molecule with structural motifs commonly found in biologically active compounds, including a pyrrolidine and a thiophene ring, a thorough understanding of its on- and off-target activities is crucial for its development as a potential therapeutic agent.[1][2][3] This document outlines strategic experimental approaches, provides detailed protocols for key biological assays, and offers a template for data interpretation and comparison.

Introduction: The Imperative of Early-Stage Cross-Reactivity Profiling

The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, with off-target effects being a primary cause of attrition. These unintended interactions can lead to toxicity or diminished efficacy, underscoring the need for early and comprehensive cross-reactivity assessment.[4] For a novel compound like 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol, whose primary target may not yet be fully elucidated, broad-spectrum profiling is not just a precautionary measure but a critical step in its scientific evaluation.

The presence of the thiophene moiety, a bioisostere for phenyl rings, suggests the potential for interactions with a wide range of biological targets.[1] Similarly, the pyrrolidine ring is a common scaffold in many CNS-active and other therapeutic agents.[3][5][6][7] This guide focuses on three robust, industry-standard assays to build a comprehensive cross-reactivity profile: a broad-panel kinase screen, a G-Protein Coupled Receptor (GPCR) functional assay panel, and the Cellular Thermal Shift Assay (CETSA) for target engagement validation.

Strategic Assay Selection for Comprehensive Profiling

The choice of assays is dictated by the need to cover a wide and diverse range of the human proteome that are common sources of off-target effects. Kinases and GPCRs represent two of the largest and most "druggable" protein families, making them essential for initial screening.[8][9] CETSA provides a powerful follow-up to validate or invalidate potential hits in a more physiologically relevant cellular context.[10][11][12]

Kinase Profiling: Interrogating the Human Kinome

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases.[13] Consequently, they are a frequent source of off-target interactions for many small molecules.[14] A broad kinase panel assay allows for the simultaneous assessment of a compound's inhibitory activity against hundreds of kinases.

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[13] Its universality allows for its application across a wide range of kinases and substrates, making it ideal for large-panel screening.[13]

G cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Reagent Addition cluster_2 Signal Generation Kinase + Substrate + ATP Kinase + Substrate + ATP Phosphorylated Substrate + ADP Phosphorylated Substrate + ADP Kinase + Substrate + ATP->Phosphorylated Substrate + ADP ADP ADP ADP-Glo™ Reagent ADP-Glo™ Reagent ADP->ADP-Glo™ Reagent Stops Kinase Reaction Depletes Remaining ATP Kinase Detection Reagent Kinase Detection Reagent ADP-Glo™ Reagent->Kinase Detection Reagent Luciferase Reaction Luciferase Reaction Kinase Detection Reagent->Luciferase Reaction Converts ADP to ATP Luminescent Signal Luminescent Signal Luciferase Reaction->Luminescent Signal

Caption: Workflow of the ADP-Glo™ Kinase Assay.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol in DMSO. Create a dilution series to achieve final assay concentrations ranging from 10 µM to 1 nM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and ATP to each well.

  • Compound Addition: Add the diluted compound or vehicle control (DMSO) to the appropriate wells.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate at room temperature for 30 minutes.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

The results are typically presented as a percentage of inhibition at a fixed compound concentration (e.g., 10 µM) across the entire kinase panel. Hits are then followed up with IC50 determination to quantify potency.

Kinase Target1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (% Inhibition @ 10 µM)Staurosporine (Positive Control) (% Inhibition @ 10 µM)Sunitinib (Reference Compound) (% Inhibition @ 10 µM)
CDK2/cyclin A8%99%85%
PIM192%98%30%
SRC12%95%90%
VEGFR215%97%95%
p38α5%99%75%

This is example data and does not reflect actual experimental results.

GPCR Profiling: Assessing a Major Drug Target Family

G-protein coupled receptors are the largest family of transmembrane receptors and are the targets for a significant portion of approved drugs.[9][15] Off-target interactions with GPCRs can lead to a wide range of physiological effects. Functional assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels, are essential for identifying both agonist and antagonist activities.[15][16][17]

For Gq-coupled GPCRs, agonist binding leads to an increase in intracellular calcium. This can be readily measured using calcium-sensitive fluorescent dyes.

G Ligand Ligand Gq-coupled GPCR Gq-coupled GPCR Ligand->Gq-coupled GPCR Binding Phospholipase C Activation Phospholipase C Activation Gq-coupled GPCR->Phospholipase C Activation IP3 Production IP3 Production Phospholipase C Activation->IP3 Production Ca2+ Release from ER Ca2+ Release from ER IP3 Production->Ca2+ Release from ER Increased Intracellular Ca2+ Increased Intracellular Ca2+ Ca2+ Release from ER->Increased Intracellular Ca2+ Fluorescent Signal Fluorescent Signal Increased Intracellular Ca2+->Fluorescent Signal Calcium-sensitive dye

Caption: Signaling pathway of a Gq-coupled GPCR leading to calcium mobilization.

  • Cell Culture: Plate cells expressing the GPCR of interest in a 384-well plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Place the cell plate in a FLIPR (Fluorometric Imaging Plate Reader). Add the test compound or a known agonist/antagonist.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an agonist effect, while a reduction in the response to a known agonist indicates an antagonist effect.

Data is typically presented as a dose-response curve, from which EC50 (for agonists) or IC50 (for antagonists) values can be derived.

GPCR Target1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (EC50/IC50)Isoproterenol (Agonist) (EC50)Propranolol (Antagonist) (IC50)
β2-Adrenergic Receptor> 10 µM5 nM10 nM
M1 Muscarinic Receptor500 nM (agonist)20 nM (Carbachol)30 nM (Pirenzepine)
5-HT2A Receptor> 10 µM15 nM (Serotonin)25 nM (Ketanserin)

This is example data and does not reflect actual experimental results.

Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Cellular Milieu

CETSA is a powerful technique for confirming direct binding of a compound to its target protein within a living cell.[10][11] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10] This assay is invaluable for validating hits from primary screens and can be adapted to assess off-target engagement.[11][12]

Traditional CETSA relies on Western blotting, which is low-throughput. HiBiT CETSA utilizes a split-luciferase system for a more quantitative and higher-throughput readout.[11]

G Cells expressing\nHiBiT-tagged protein Cells expressing HiBiT-tagged protein Compound Treatment Compound Treatment Cells expressing\nHiBiT-tagged protein->Compound Treatment Heat Challenge Heat Challenge Compound Treatment->Heat Challenge Cell Lysis Cell Lysis Heat Challenge->Cell Lysis Addition of LgBiT Addition of LgBiT Cell Lysis->Addition of LgBiT Luminescence Measurement Luminescence Measurement Addition of LgBiT->Luminescence Measurement

Caption: Workflow for a HiBiT CETSA experiment.

  • Cell Line Generation: Generate a cell line that expresses the protein of interest tagged with the HiBiT peptide.

  • Cell Plating and Compound Treatment: Plate the cells in a multi-well plate and treat with various concentrations of the test compound for 1-2 hours.[18]

  • Heat Challenge: Heat the plate across a range of temperatures in a PCR machine.[10][18]

  • Cell Lysis and LgBiT Addition: Lyse the cells and add the LgBiT protein. The HiBiT and LgBiT fragments will reconstitute a functional luciferase if the target protein is not denatured.

  • Luminescence Reading: Measure the luminescent signal. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The data is plotted as the fraction of soluble protein versus temperature, generating a melting curve. A shift in the melting temperature (ΔTm) indicates ligand binding.

Target Protein1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (ΔTm)Known Selective Ligand (ΔTm)
PIM1+5.2 °C+6.5 °C
M1 Muscarinic Receptor+3.8 °C+4.5 °C
CDK2+0.5 °C+7.0 °C (Roscovitine)

This is example data and does not reflect actual experimental results.

Conclusion and Forward Look

A systematic and multi-pronged approach to cross-reactivity profiling is indispensable in modern drug discovery. For a novel compound such as 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol, the combination of broad-panel kinase and GPCR screening, followed by CETSA for hit validation, provides a robust framework for identifying potential on- and off-target activities. The data generated from these assays will be instrumental in guiding the subsequent stages of its development, including lead optimization and preclinical safety assessment. By embracing a proactive and comprehensive profiling strategy, researchers can significantly de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.

References

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  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA).
  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
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  • Shaw, J., & Dai, W. (2023, March 26). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
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  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening.
  • Jacobson, K. A., & Pao, A. C. (2014, May 23). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PMC.
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  • Jagodziński, T. S., Wesołowska, A., Jagodzińska, E., & Rump, S. (2003). Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][13][18]thiazine. Acta Poloniae Pharmaceutica.

  • ResearchGate. (2022). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy.
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  • MDPI. (2023, December 9). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
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A Strategic Guide to Correlating In Vitro and In Vivo Data for Novel Drug Candidates: A Case Study on 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Bridging the Preclinical Gap

In the landscape of modern drug discovery, the journey from a promising molecule to a viable clinical candidate is fraught with challenges. A primary hurdle is the translation of early-stage laboratory findings into predictable outcomes in living organisms—a process known as in vivo-in vitro correlation (IVIVC). This guide provides a comprehensive framework for establishing a robust IVIVC for a novel investigational compound, 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol .

This specific molecule, while not extensively documented, possesses a compelling chemical architecture. It integrates a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a cornerstone of numerous natural alkaloids and FDA-approved pharmaceuticals, with a 2-thienylthio moiety.[1][2][3][4] The pyrrolidine scaffold is recognized for its role in conferring a wide array of biological activities—from anticancer to antimicrobial—and can enhance physicochemical properties like aqueous solubility.[2][4] Simultaneously, thiophene-containing compounds have demonstrated significant pharmacological potential, including the ability to act as multi-target kinase inhibitors in oncology.[5]

Given this structural pedigree, we can hypothesize that 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (hereinafter referred to as "Compound X") holds potential as a therapeutic agent, likely in oncology or infectious diseases. This guide will therefore outline a strategic, multi-tiered experimental plan designed to characterize Compound X, from initial cellular assays to preclinical animal models, with a core focus on creating a predictive IVIVC model to accelerate its development.

The IVIVC Workflow: An Integrated Approach

The successful development of Compound X hinges on a continuous feedback loop between in vitro and in vivo studies. Data from each stage informs the design and refinement of the next, ensuring that resources are focused on the most promising avenues.

IVIVC_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation vitro_screening Tier 1: Initial Screening Cytotoxicity (MTT Assay) Antimicrobial (MIC Assay) vitro_moa Tier 2: Mechanism of Action Kinase Inhibition Assays Apoptosis Analysis Biofilm Disruption Assay vitro_screening->vitro_moa Identifies biological activity vivo_efficacy Efficacy Studies (Tumor Xenograft Model) vitro_screening->vivo_efficacy Informs dose selection vitro_adme Tier 3: ADME-Tox Profiling Caco-2 Permeability Metabolic Stability (Microsomes) CYP450 Inhibition vitro_moa->vitro_adme Elucidates target vivo_pk Pharmacokinetics (PK) (Rodent Model) vitro_adme->vivo_pk Predicts in vivo exposure correlation IVIVC Analysis (PK/PD Modeling) vivo_pk->correlation vivo_efficacy->correlation correlation->vitro_moa Refines MoA understanding correlation->vivo_efficacy Optimizes dosing regimen

Caption: Integrated workflow for establishing in vivo-in vitro correlation.

Part 1: In Vitro Characterization – Building the Foundation

The objective of in vitro testing is to efficiently determine the biological activity, mechanism of action (MoA), and drug-like properties of Compound X before committing to costly and complex animal studies.

Tier 1: Preliminary Biological Screening

The initial step is to cast a wide net to identify the primary biological effect of Compound X.

Protocol 1: MTT Cytotoxicity Assay

  • Rationale: This assay provides a rapid assessment of the compound's effect on cell viability. We hypothesize potential anticancer activity based on the thienylthio and pyrrolidine moieties. A panel of human cancer cell lines (e.g., HepG2 - liver, A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293) will establish potency and a preliminary therapeutic index.

  • Methodology:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.

    • Prepare a 10-point serial dilution of Compound X (e.g., from 100 µM to 5 nM) in the appropriate cell culture medium.

    • Replace the medium in the cell plates with the medium containing Compound X. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 72 hours at 37°C, 5% CO2.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Rationale: The sulfur-containing thienylthio group and the nitrogenous pyrrolidine ring are common in antimicrobial agents.[2][6][7] This assay will determine if Compound X has antibacterial or antifungal properties.

  • Methodology:

    • Perform a two-fold serial dilution of Compound X in a 96-well microtiter plate using Mueller-Hinton broth for bacteria (e.g., Staphylococcus aureus, Escherichia coli) or RPMI medium for fungi (e.g., Candida albicans).

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no microbes).

    • Incubate the plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • The MIC is defined as the lowest concentration of Compound X that completely inhibits visible growth of the microorganism.

Tier 2: Mechanism of Action (MoA) Elucidation

Assuming Tier 1 results show potent cytotoxicity against cancer cells, the next step is to understand how it works.

Hypothetical MoA Pathway for an Anticancer Effect

Based on literature for similar structures, a plausible mechanism involves the inhibition of key signaling kinases that drive cell proliferation.[5]

MoA_Pathway CompoundX Compound X Kinase Receptor Tyrosine Kinase (e.g., FGFR, EGFR) CompoundX->Kinase Inhibition Pathway Downstream Signaling (e.g., MAPK/ERK Pathway) Kinase->Pathway Activation Proliferation Cell Proliferation & Survival Pathway->Proliferation Apoptosis Apoptosis Pathway->Apoptosis Inhibition of

Caption: Hypothetical kinase inhibition pathway for Compound X.

Protocol 3: Kinase Inhibition Profiling

  • Rationale: To validate the hypothesized MoA, screen Compound X against a panel of cancer-relevant kinases. This can be done using commercially available biochemical assays.

  • Methodology:

    • Utilize a recombinant kinase panel (e.g., a panel including FGFR, EGFR, VEGFR).

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add Compound X at a fixed concentration (e.g., 1 µM) to screening wells.

    • Incubate to allow the kinase reaction to proceed.

    • Measure kinase activity, typically through luminescence or fluorescence detection of the remaining ATP or the phosphorylated product.

    • Calculate the percent inhibition relative to a control reaction without the compound. For hits showing significant inhibition, perform dose-response curves to determine the IC50.

Tier 3: In Vitro ADME-Tox Profiling
  • Rationale: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. Poor ADME is a major cause of drug failure.

  • Key Assays:

    • Caco-2 Permeability: Assesses intestinal absorption potential.

    • Liver Microsome Stability: Measures metabolic clearance rate by liver enzymes.

    • CYP450 Inhibition: Identifies potential for drug-drug interactions.

Part 2: In Vivo Evaluation – The Whole-System Test

In vivo studies are designed to confirm the therapeutic activity and to understand the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of Compound X in a complex biological system.

Protocol 4: Rodent Pharmacokinetic (PK) Study

  • Rationale: This study determines how the body processes Compound X. Key parameters like half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are measured. This data is essential for designing efficacy studies and for building the IVIVC model.

  • Methodology:

    • Administer Compound X to a cohort of rats via two routes: intravenous (IV) bolus (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg).

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.

    • Process blood to plasma and quantify the concentration of Compound X using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Use pharmacokinetic software to calculate PK parameters from the plasma concentration-time data.

Protocol 5: Human Tumor Xenograft Efficacy Study

  • Rationale: This is the gold-standard preclinical model to test the anticancer efficacy of a compound in vivo. The choice of cell line (e.g., A549) should be based on the in vitro cytotoxicity results.

  • Methodology:

    • Implant human A549 cancer cells subcutaneously into immunodeficient mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into groups: vehicle control, positive control (a standard-of-care drug), and multiple dose groups of Compound X (e.g., 10, 30, 100 mg/kg, administered daily by oral gavage).

    • Monitor tumor volume and body weight 2-3 times per week for the duration of the study (e.g., 21 days).

    • At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., biomarker analysis to confirm MoA).

Part 3: The Correlation – Connecting the Dots

This is the critical synthesis step where in vitro data is used to explain and predict in vivo outcomes.

Data Presentation for IVIVC

Parameter In Vitro Data In Vivo Data Correlation Insight
Potency (IC50) A549 Cells: 0.2 µMTumor Growth Inhibition (TGI) TGI of 60% at 30 mg/kg dose
Exposure (AUC) N/APlasma AUC (at 30 mg/kg) 15 µM*hr
Metabolism Microsomal t½: 45 minSystemic Clearance: 20 mL/min/kgIn vitro clearance predicts in vivo clearance, validating the metabolic pathway.
Target Engagement FGFR Kinase IC50: 0.05 µMTumor p-ERK Levels p-ERK (downstream of FGFR) is reduced by 70% in treated tumors.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The primary goal of IVIVC is often to establish a PK/PD relationship. We aim to correlate the drug exposure (a PK parameter) with the pharmacological effect (a PD parameter).

  • Correlation Step 1: Determine the average plasma concentration of Compound X during the dosing interval in the 30 mg/kg efficacy study group. This can be calculated from the PK data (AUC/24h).

  • Correlation Step 2: Compare this in vivo concentration to the in vitro IC50. For example, if the average in vivo concentration is 0.6 µM, this is 3-fold higher than the in vitro IC50 of 0.2 µM.

  • The Insight: This suggests that to achieve significant tumor growth inhibition, plasma concentrations of Compound X need to be maintained at a level several-fold above the in vitro IC50. This relationship is fundamental for predicting the required human dose. If the in vivo effect is less than predicted by the in vitro potency, it could point to issues like poor tumor penetration or rapid drug efflux from cancer cells, guiding further experiments.

IVIVC_Logic cluster_vitro In Vitro Domain cluster_vivo In Vivo Domain IC50 Potency (IC50 from MTT Assay) PK_PD_Model {PK/PD Model (Exposure-Response)} IC50->PK_PD_Model Metabolism Metabolism (Microsomal Stability) IVIVE_Model {IVIVE Model (In Vitro-In Vivo Extrapolation)} Metabolism->IVIVE_Model TGI Efficacy (Tumor Growth Inhibition) TGI->PK_PD_Model Clearance Clearance (From PK Study) Clearance->IVIVE_Model Human_Dose Predicts Human Efficacious Dose PK_PD_Model->Human_Dose Human_PK Predicts Human PK Profile IVIVE_Model->Human_PK

Caption: Logical flow of correlating in vitro and in vivo data.

Conclusion and Future Directions

This guide presents a systematic and integrated strategy for the preclinical evaluation of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol. By methodically progressing from broad in vitro screening to targeted in vivo studies, researchers can build a comprehensive data package. The true value is realized in the final step: correlating these datasets to build predictive models. A successful IVIVC not only de-risks the progression of a compound into clinical development but also embodies the principles of efficient and ethical drug discovery by maximizing the knowledge gained from every experiment. The insights from this process will be pivotal in deciding whether Compound X warrants further investment and in designing intelligent, informed clinical trials.

References

  • Vertex AI Search. (2024). 1-TETRAHYDRO-1H-PYRROL-1-YL-3-(2-THIENYLTHIO)PROPAN-2-OL, TECH.
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  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Kane, S.R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model.
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  • O'Connor, R., et al. (2018). 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Targeted Antifolates for Folate Receptor α and the Proton-Coupled Folate Transporter in Human Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • Maleev, V.I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

  • Al-Sanea, M.M., et al. (2022). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Zhang, H., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules. Available at: [Link]

  • Pattan, S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl- 3-Substituted- Phe- nyl- Oxazole- 4-Thiazolidines as Cyline-Dependent. Journal of Organic Chemistry & Chemical Sciences.
  • Tran, N.M.A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances. Available at: [Link]

  • Salman, A.S., et al. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry.
  • Nikolova, S., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules. Available at: [Link]

  • Li, Y., et al. (2020). Thiols-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including Tioxazafen under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fensome, A., et al. (2007). 5-(3-Cyclopentyl-2-thioxo-2,3-dihydro-1H-benzimidazol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile: A novel, highly potent, selective, and orally active non-steroidal progesterone receptor agonist. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • EvitaChem. (n.d.). Buy N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide.
  • Gomaa, A.M., & Ali, M.M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe disposal of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an expert analysis of its structural components—a pyrrolidine ring, a thienylthio group, and a propan-2-ol backbone—and grounded in established best practices for hazardous waste management as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[1][2]

Researchers and laboratory personnel must always consult with their institution's Environmental Health and Safety (EHS) department before handling and disposing of any chemical waste to ensure full compliance with local, state, and federal regulations.[3][4]

Hazard Assessment and Characterization

The primary step in safe disposal is understanding the potential hazards of the substance. Based on its constituent functional groups, 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol should be treated as a hazardous substance.

  • Pyrrolidine Moiety: Pyrrolidine and its derivatives are often flammable, corrosive, and can cause skin and eye irritation.[5][6]

  • Thienylthio Group (Thiol/Thiophene): Thiol and thiono-sulfur compounds can exhibit significant toxicity, acting as irritants and potential environmental hazards.[7][8][9] Their metabolism can produce reactive intermediates, posing risks of organ damage.[9] Thiophene-containing compounds are known to be toxic to aquatic organisms.[10]

  • Propan-2-ol Backbone: This structure is associated with flammability.[11][12]

Given these characteristics, the compound must be managed as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), it would likely fall under categories such as toxicity and ignitability.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams. [3][5]

Personal Protective Equipment (PPE) and Safety Measures

Proper PPE is non-negotiable when handling this compound and its waste. The following table summarizes the minimum required PPE.

Item Specification Purpose
Eye Protection Chemical safety goggles or a face shield.[3]Protects eyes from splashes and vapors.
Hand Protection Chemically resistant gloves (e.g., Nitrile).[3]Prevents skin contact and absorption. Always inspect gloves before use and practice proper removal technique to avoid contamination.[5][13]
Body Protection Fire-resistant laboratory coat.[5]Protects clothing and skin from contamination.
Respiratory Protection Use only within a certified chemical fume hood.[4][14]Prevents inhalation of potentially harmful vapors or aerosols.

All handling of this waste, including segregation and containerization, should occur in a well-ventilated area, preferably inside a chemical fume hood.[14][15]

Spill Management Protocol

Accidental spills must be managed immediately to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.

  • Contain Spill: If safe to do so, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite, sand, or commercial sorbents.[3][16] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris using non-sparking tools.[15] Place all materials into a designated, leak-proof hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate decontamination solution as recommended by your institution's EHS department.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[3]

Step-by-Step Disposal Protocol

The disposal of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol must follow a systematic and compliant workflow.

Step 1: Waste Segregation

Collect all waste streams containing the target compound at the point of generation.[2] This includes:

  • Unused or excess quantities of the chemical.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent paper).

  • Rinsate from cleaning contaminated glassware (if not neutralized or rendered non-hazardous).

Crucially, do not mix this waste with other chemical waste streams unless you have explicit confirmation of their compatibility. Mixing incompatible chemicals can lead to dangerous reactions.[17]

Step 2: Container Selection and Management

Select a waste container that is robust, leak-proof, and chemically compatible with the compound.[1]

  • For liquid waste, use a container with a screw-top cap. Do not overfill; leave at least 10% of the volume as headspace to allow for vapor expansion.[17]

  • For solid waste (contaminated consumables), use a designated, sealable bag or a wide-mouth container.[4]

  • The container must be kept securely sealed when not in use to prevent the release of vapors.[3]

Step 3: Labeling

Proper labeling is a critical RCRA requirement.[18] The waste container must be clearly and legibly labeled with:

  • The words "Hazardous Waste" .[18]

  • The full, unabbreviated chemical name: "1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol" .

  • An indication of the primary hazards (e.g., "Toxic," "Flammable," "Irritant").[18]

  • The date when waste was first added to the container (accumulation start date).

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[18] The SAA must be:

  • At or near the point of waste generation and under the control of laboratory personnel.[2]

  • In a well-ventilated area, away from heat or ignition sources.[5][16]

  • Equipped with secondary containment (e.g., a larger, chemically resistant tray or bin) to contain potential leaks.[2]

Step 5: Final Disposal

The final step is the removal and disposal of the waste by authorized professionals.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • EHS will work with a licensed hazardous waste disposal contractor to transport and dispose of the material in compliance with all federal and state regulations.[5]

The following diagram illustrates the decision-making workflow for the disposal process.

G Disposal Workflow for 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol start Waste Generation (e.g., reaction residue, contaminated items) assess Hazard Assessment: Treat as Hazardous Waste (Toxic, Flammable, Irritant) start->assess ppe Don Appropriate PPE (Goggles, Lab Coat, Resistant Gloves) assess->ppe segregate Segregate Waste at Point of Generation ppe->segregate container Select Compatible & Leak-Proof Container segregate->container no_drain DO NOT Pour Down Drain or Place in Trash segregate->no_drain labeling Label Container: 'Hazardous Waste' + Full Name + Hazards container->labeling storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment labeling->storage pickup Arrange Pickup with Institution's EHS Department storage->pickup disposal Final Disposal by Licensed Waste Contractor pickup->disposal

Caption: Decision workflow for proper chemical waste disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • SAFETY DATA SHEET - Asaclean. Asahi Kasei Group. [Link]

  • SAFETY DATA SHEET - Bioda. Regulatory.info. [Link]

  • Safety Data Sheet(SDS). Lotte Chemical. [Link]

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  • SAFETY DATA SHEET - Castrol. Castrol. [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35919E3E471714380258B8600589886/ File/11053075.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35919E3E471714380258B8600589886/ File/11053075.pdf)
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Personal protective equipment for handling 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol

This document provides essential safety protocols for the handling and disposal of 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol (MW: 243.39 g/mol , Formula: C₁₁H₁₇NOS₂)[1]. As a novel or specialized research chemical, comprehensive toxicological data may not be publicly available. Therefore, this guide is built upon a foundation of chemical structure analysis, established safety principles for analogous compounds, and a conservative approach to risk mitigation. The protocols herein are designed to empower researchers to work safely, ensuring both personal protection and experimental integrity.

The Causality of Hazard: A Structural Perspective

Understanding the potential risks associated with a compound begins with its molecular structure. The presence of specific functional groups in 1-tetrahydro-1H-pyrrol-1-yl-3-(2-thienylthio)propan-2-ol dictates our safety strategy.

  • Thienylthio Ether Group : The sulfur-containing moiety is a primary point of concern. Thioethers and related sulfur compounds can be irritants and may possess an unpleasant odor[2]. Upon decomposition, they can release toxic sulfur oxides[2][3].

  • Secondary Alcohol (-OH) : While a common functional group, alcohols can cause eye irritation[4].

  • Pyrrolidine Moiety : This cyclic amine structure suggests that the compound may be a skin and respiratory irritant.

  • Overall Profile : The compound is likely a liquid or low-melting solid. Inhalation of vapors or aerosols, skin contact, and eye contact are the primary routes of exposure to manage. Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, and nausea[2].

Given these structural alerts, we must treat this compound as potentially hazardous upon acute and chronic exposure. All handling procedures must reflect this assessment.

Engineering Controls: Your First Line of Defense

Personal protective equipment is the last line of defense. The primary method for exposure control is to engineer the hazard out of the workspace.

  • Ventilation : All manipulations of this compound—including weighing, transfers, and solution preparation—must be conducted inside a certified chemical fume hood with sufficient airflow[2][5]. For processes that may generate aerosols, local exhaust ventilation should be utilized.

  • Safety Infrastructure : An operational eyewash station and an emergency safety shower must be located in immediate proximity to the workstation[2][6][7]. Ensure the pathway to this equipment is unobstructed at all times.

Personal Protective Equipment (PPE): A Mandated Protocol

A multi-layered PPE approach is required to prevent chemical exposure through all potential routes.

Eye and Face Protection

Direct contact with the eyes can cause serious damage[7].

  • Minimum Requirement : ANSI Z87.1-compliant or EN166-compliant chemical safety goggles are mandatory at all times[2][6].

  • Enhanced Protection : When handling larger quantities (>50 mL) or during procedures with a risk of splashing (e.g., heating, pressure reactions), a full-face shield must be worn in addition to safety goggles[5].

Skin and Body Protection

Preventing dermal absorption is critical.

  • Gloves : Chemical-resistant gloves are required. Nitrile or neoprene gloves are a suitable starting point. Always inspect gloves for tears or pinholes before use[5]. For prolonged operations, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste immediately after use[5].

  • Protective Clothing : A flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down. Do not wear shorts or open-toed shoes in the laboratory. For tasks with a high splash potential, a chemically resistant apron is also recommended[2].

Respiratory Protection

All work should be performed within a fume hood to prevent inhalation. However, in the event of an emergency, such as a large spill or ventilation failure, respiratory protection is essential.

  • Standard Operations : No respirator is needed if work is conducted within a properly functioning fume hood[6].

  • Emergency Use : Personnel involved in spill cleanup must use a NIOSH-approved respirator equipped with an organic vapor cartridge[2]. The fit of the respirator must be tested prior to use.

Summary of PPE Requirements by Task

For clarity, the following table summarizes the minimum PPE required for common laboratory operations involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Aliquotting Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatWork within a Chemical Fume Hood
Solution Preparation Safety GogglesChemical-Resistant Gloves (Nitrile)Lab CoatWork within a Chemical Fume Hood
Running Reactions Safety Goggles & Face ShieldChemical-Resistant Gloves (Nitrile)Lab Coat, Chem-Resistant ApronWork within a Chemical Fume Hood
Large Spill Cleanup Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Suit/ApronNIOSH-Approved Respirator with Organic Vapor Cartridge

Procedural Workflow for Safe Handling

The following workflow provides a step-by-step guide to ensure safety at every stage of handling.

Pre-Operational Checks
  • Verify the chemical fume hood has a current certification and is functioning correctly.

  • Confirm the location of the nearest eyewash station and safety shower.

  • Assemble all necessary PPE as outlined in the table above.

  • Inspect all PPE for damage or defects.

  • Prepare spill cleanup materials (e.g., inert absorbent, waste container) and have them readily accessible.

Handling Operations
  • Don all required PPE before entering the designated work area.

  • Perform all manipulations on a chemically resistant work surface or within secondary containment inside the fume hood.

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, especially during solvent-based procedures[2][3].

  • Keep containers tightly closed when not in use[6][8].

  • Avoid actions that could generate aerosols or dust.

  • Upon completion, decontaminate the work area thoroughly.

Post-Operational Procedures
  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).

  • Wash hands and any exposed skin thoroughly with soap and water after handling[8].

  • Properly label and store the chemical in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents[2][7].

Emergency & Disposal Plans

Accidental Release Measures
  • Small Spill (<50 mL) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand)[2][9].

    • Using non-sparking tools, carefully collect the absorbed material into a labeled, sealable container for hazardous waste[2].

    • Decontaminate the spill area with an appropriate solvent and wash with soap and water.

  • Large Spill (>50 mL) :

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry to the area.

    • Only trained personnel with appropriate respiratory protection should attempt cleanup.

First Aid Measures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[2][5][7].

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][7][10].

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[2].

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[5][10].

Waste Disposal

This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous chemical waste[2].

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container.

  • Dispose of the waste through your institution's EHS department in accordance with all local, regional, and national regulations[2][10]. Do not dispose of it down the drain or in regular trash.

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this chemical.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE & Engineering Control Selection cluster_verification Final Verification A Review SDS & Protocol for 1-tetrahydro-1H-pyrrol-1-yl-3- (2-thienylthio)propan-2-ol B Assess Task-Specific Risks (e.g., Splash, Aerosol, Spill) A->B C Mandatory Control: Work in Chemical Fume Hood B->C Always Required D Eye Protection: Safety Goggles (Minimum) + Face Shield (Splash Risk) B->D E Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) B->E F Body Protection: Lab Coat (Minimum) + Apron (Splash Risk) B->F G Inspect All PPE for Defects H Verify Eyewash/Shower Access is Clear G->H I Proceed with Experiment H->I

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。